4-Iodo-3-(trifluoromethyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVVSYSGZZPGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629545 | |
| Record name | 4-Iodo-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155403-06-8 | |
| Record name | 4-Iodo-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of Iodotrifluoromethylaniline Isomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the physical properties of 4-Iodo-3-(trifluoromethyl)aniline. Extensive database searches have revealed a significant lack of available experimental data for this specific isomer. However, pertinent physical property data is available for the closely related isomer, 3-Iodo-4-(trifluoromethyl)aniline . This document summarizes the available data for this isomer, provides generalized experimental protocols for the determination of key physical properties of aromatic amines, and outlines a typical workflow for chemical characterization.
Introduction: The Challenge of Isomer-Specific Data
Isomers, while possessing the same molecular formula, can exhibit distinct physical and chemical properties due to the differential arrangement of their atoms. In the case of this compound, there is a notable absence of curated physical property data in publicly accessible scientific literature and chemical databases. This suggests that this specific isomer may be less commonly synthesized or characterized compared to its positional isomer, 3-Iodo-4-(trifluoromethyl)aniline.
This guide, therefore, focuses on providing the available data for the more documented isomer, 3-Iodo-4-(trifluoromethyl)aniline, to serve as a valuable reference point for researchers working with related structures.
Physical Properties of 3-Iodo-4-(trifluoromethyl)aniline
The physical properties of 3-Iodo-4-(trifluoromethyl)aniline (CAS No. 1261622-18-7) are summarized in the table below. These values are compiled from various chemical supplier databases and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃IN | --INVALID-LINK--[1] |
| Molecular Weight | 287.02 g/mol | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | --INVALID-LINK--[1] |
| logP (octanol-water partition coefficient) | 2.8922 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |
| Rotatable Bonds | 0 | --INVALID-LINK--[1] |
Note: Experimental values for properties such as melting point, boiling point, density, and solubility for 3-Iodo-4-(trifluoromethyl)aniline are not consistently reported across publicly available sources. The data presented here is largely based on computational models.
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental methodologies for determining the key physical properties of aromatic amines. These protocols are based on standard laboratory techniques.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.[2]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline aromatic amine is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.[3]
-
The sample is heated at a steady rate (e.g., 10-20°C per minute) for a preliminary determination.[4]
-
For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2] A narrow melting range (typically ≤ 1°C) is indicative of a pure compound.[2]
-
Boiling Point Determination
For liquid aromatic amines, the boiling point is a characteristic physical property.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A small volume (a few drops) of the liquid amine is placed in a small test tube.
-
Apparatus: A Thiele tube or a similar heating bath, a thermometer, and a sealed capillary tube are required.
-
Procedure:
-
A short, sealed capillary tube is inverted and placed into the test tube containing the amine.
-
The test tube is attached to a thermometer and heated in the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
-
The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Density Determination
The density of a liquid amine can be determined using a pycnometer.
Methodology: Pycnometer Method
-
Apparatus: A calibrated pycnometer of a known volume.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the liquid amine, ensuring no air bubbles are present, and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.
-
The density of the amine is calculated using the formula: Density of Amine = (Mass of Amine / Mass of Water) * Density of Water
-
Solubility Determination
The solubility of an aromatic amine in various solvents provides insight into its polarity and potential applications.[5][6]
Methodology: Visual Assessment
-
Procedure:
-
A small, measured amount of the amine (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL).
-
The mixture is agitated vigorously.
-
The solubility is observed and categorized as soluble, partially soluble, or insoluble.
-
This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, diethyl ether, and hexane.
-
Due to their basic nature, the solubility of amines in acidic aqueous solutions is also typically assessed.[5][6][7]
-
Workflow for Chemical Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound, which would be applicable to a substance like this compound.
Caption: General workflow for the synthesis and characterization of a chemical compound.
Conclusion
While direct experimental data for the physical properties of this compound remains elusive, the information available for its isomer, 3-Iodo-4-(trifluoromethyl)aniline, provides a useful surrogate for researchers in the field. The generalized experimental protocols outlined in this guide offer a practical framework for the characterization of this and other novel aromatic amines. As with any uncharacterized substance, appropriate safety precautions should be taken during handling and analysis.
References
An In-depth Technical Guide to 3-Iodo-4-(trifluoromethyl)aniline
Preliminary Note: Initial searches for the CAS number of "4-Iodo-3-(trifluoromethyl)aniline" did not yield a specific, registered compound. However, the CAS number 1261622-18-7 corresponds to the isomeric compound 3-Iodo-4-(trifluoromethyl)aniline . This technical guide will focus on this latter, more readily identifiable compound, which is of significant interest to researchers in medicinal chemistry and drug development.[1][2][3]
This guide provides a comprehensive overview of 3-Iodo-4-(trifluoromethyl)aniline, including its chemical properties, a detailed representative synthesis protocol, and its potential applications in the development of novel therapeutics. The strategic placement of the iodo and trifluoromethyl groups makes this compound a valuable and versatile building block in organic synthesis.[2][4]
Core Physicochemical and Computed Data
Quantitative data for 3-Iodo-4-(trifluoromethyl)aniline is not extensively reported in publicly available literature. However, data for the parent compound, 4-(trifluoromethyl)aniline, and a related bromo-analogue are provided for comparison.
| Property | 3-Iodo-4-(trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline (Starting Material) | 3-Bromo-4-(trifluoromethyl)aniline (Related Compound) |
| CAS Number | 1261622-18-7[1] | 455-14-1[5][6][7][8][9][10] | 172215-91-7[11] |
| Molecular Formula | C₇H₅F₃IN[1] | C₇H₆F₃N[5][6][7][8][9][10] | C₇H₅BrF₃N[11] |
| Molecular Weight | 287.02 g/mol [1] | 161.12 g/mol [5][6][7][8] | 240.02 g/mol [11] |
| Melting Point | Data not available | 3-8 °C[5][6][9][10] | 108 °C[11] |
| Boiling Point | Data not available | 83 °C at 12 mmHg[6][9] | 244.5 °C (Predicted)[11] |
| Density | Data not available | 1.283 g/mL at 25 °C[6][9] | 1.697 g/cm³ (Predicted)[11] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų[1] | 26.02 Ų | Data not available |
| logP (Computed) | 2.8922[1] | 2.86880 | Data not available |
Synthesis of 3-Iodo-4-(trifluoromethyl)aniline: A Representative Experimental Protocol
Reaction Scheme:
Materials:
-
4-(Trifluoromethyl)aniline
-
N-Iodosuccinimide (NIS) or Iodine (I₂) and an oxidizing agent (e.g., silver sulfate)
-
Acetonitrile or Dichloromethane (anhydrous)
-
Sodium thiosulfate solution (aqueous)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Work-up: Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate.
-
Aqueous Wash: The organic layer is washed sequentially with a 10% aqueous solution of sodium thiosulfate (to quench any remaining iodine) and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure 3-Iodo-4-(trifluoromethyl)aniline.
Applications in Drug Discovery and Development
The unique combination of the trifluoromethyl group and an iodine atom on the aniline scaffold makes 3-Iodo-4-(trifluoromethyl)aniline a highly valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[2]
The trifluoromethyl group is known to enhance several key properties of drug candidates, including:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the in vivo half-life of a compound.
-
Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the aniline nitrogen and influence interactions with biological targets.
The iodo group serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.[4]
While the direct biological activity of 3-Iodo-4-(trifluoromethyl)aniline has not been extensively studied, related trifluoromethylaniline derivatives have shown promising antimicrobial activity, particularly against Vibrio species.[12] These compounds have been shown to disrupt bacterial cell membranes and inhibit biofilm formation.
Potential Mechanism of Action and Drug Discovery Workflow
Based on the known activity of similar compounds, a potential mechanism of action for derivatives of 3-Iodo-4-(trifluoromethyl)aniline could involve the disruption of bacterial cell integrity.
The general workflow for exploring the therapeutic potential of 3-Iodo-4-(trifluoromethyl)aniline would involve its use as a scaffold to generate a library of derivatives. These new chemical entities would then be screened for biological activity against various targets. Promising "hit" compounds would undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties, followed by preclinical and clinical studies.
References
- 1. chemscene.com [chemscene.com]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. 1261622-18-7|3-Iodo-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 4. 3-Iodo-N-(trifluoromethyl)aniline [benchchem.com]
- 5. 455-14-1 4-(Trifluoromethyl)aniline AKSci F127 [aksci.com]
- 6. Page loading... [guidechem.com]
- 7. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
- 10. 4-Aminobenzotrifluoride CAS 455-14-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. 172215-91-7 CAS MSDS (3-BROMO-4-(TRIFLUOROMETHYL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-Iodo-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential biological significance of 4-Iodo-3-(trifluoromethyl)aniline. This information is intended to support research and development efforts in medicinal chemistry, materials science, and related disciplines.
Core Physicochemical Data
This compound is a substituted aniline derivative with the chemical formula C₇H₅F₃IN. As an isomer of 3-Iodo-4-(trifluoromethyl)aniline, it shares the same molecular weight.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃IN | [1] |
| Molecular Weight | 287.02 g/mol | [1] |
| CAS Number | Not directly available; Isomer: 1261622-18-7 | [1] |
| Purity | Typically ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |
| LogP | 2.8922 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. The following sections outline generalized procedures based on common organic chemistry techniques.
Synthesis of Trifluoromethylated Anilines
A plausible synthetic route for this compound could involve a multi-step process starting from a commercially available substituted benzene. The workflow for a hypothetical synthesis is depicted below.
Caption: Hypothetical synthetic workflow for this compound.
Analytical Methods
Standard analytical techniques are employed to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For related trifluoromethyl anilines, characteristic shifts in the NMR spectra are observed.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.
The general workflow for the analysis of a synthesized organic compound is illustrated below.
Caption: General analytical workflow for compound characterization.
Potential Biological Significance and Applications
The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability and bioavailability.[4] While specific biological activities for this compound are not extensively documented, related compounds have shown interesting pharmacological properties.
For instance, 2-iodo-4-trifluoromethylaniline (ITFMA) has demonstrated significant antibacterial and antibiofilm properties against Vibrio species, which are common causes of foodborne illnesses.[4] This suggests that halogenated trifluoromethyl anilines could be a promising class of compounds for the development of new antimicrobial agents. The potential mechanism of action could involve the disruption of bacterial cell membranes.[4]
The logical relationship for exploring the potential of this compound as an antimicrobial agent is outlined in the following diagram.
Caption: Drug discovery workflow for antimicrobial screening.
References
An In-depth Technical Guide to 4-Iodo-3-(trifluoromethyl)aniline: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Iodo-3-(trifluoromethyl)aniline, a valuable building block in medicinal chemistry and materials science. This document is intended for an audience with a technical background in organic chemistry and drug development.
Chemical Structure and Properties
This compound is an aromatic amine distinguished by the presence of an iodine atom and a trifluoromethyl group on the aniline core. The strategic placement of these functional groups imparts unique electronic properties and provides versatile handles for further chemical modifications.
Structure:
The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, a trifluoromethyl group at position 3, and an iodine atom at position 4.
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
A comprehensive search for specific, experimentally determined quantitative data for this compound did not yield a complete dataset. However, based on information from chemical suppliers and analogous compounds, the following properties can be summarized. It is important to note that these values should be considered as estimates and may vary.
| Property | Value |
| CAS Number | 155403-06-8 |
| Molecular Formula | C₇H₅F₃IN |
| Molecular Weight | 287.02 g/mol |
| Appearance | Solid |
| Purity (typical) | ≥95% |
Synthesis of this compound
The most direct and plausible synthetic route to this compound is the electrophilic iodination of the readily available starting material, 3-(trifluoromethyl)aniline.
Reaction Scheme:
Figure 2: General synthesis pathway for this compound.
Regioselectivity:
The regiochemical outcome of the iodination is directed by the substituents on the aniline ring. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the trifluoromethyl group (-CF₃) is a deactivating, meta-directing group.
In the case of 3-(trifluoromethyl)aniline, the powerful ortho-, para-directing effect of the amino group dominates. The positions ortho to the amino group are positions 2 and 6, and the position para is position 5. However, the position para to the amino group (position 4 with respect to the trifluoromethyl group) is sterically unhindered and electronically activated, making it the most favorable site for electrophilic attack. The trifluoromethyl group at position 3 will direct incoming electrophiles to position 5, which is also para to the amino group. Therefore, the iodination is expected to proceed with high regioselectivity to yield the desired this compound isomer.
Experimental Protocol (Proposed):
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general procedure can be proposed based on established methods for the iodination of anilines. The following protocol utilizes N-Iodosuccinimide (NIS) as the iodinating agent.
Materials:
-
3-(Trifluoromethyl)aniline
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Acetonitrile or other suitable aprotic solvent
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 eq.) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.0-1.2 eq.) portion-wise. Following the addition of NIS, add a catalytic amount of trifluoroacetic acid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Workflow Diagram:
Spectroscopic Characterization of 4-Iodo-3-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties of 4-Iodo-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents predicted data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The predictions are based on established spectroscopic principles and data from structurally analogous compounds. Furthermore, this guide outlines comprehensive experimental protocols for acquiring such data, offering a valuable resource for researchers working with this and similar molecules.
Introduction
This compound is a substituted aniline derivative of significant interest in organic synthesis. The presence of an iodo group provides a reactive site for cross-coupling reactions, while the trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in drug candidates. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide serves as a comprehensive resource for understanding and obtaining the essential spectroscopic data for this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-2 |
| ~7.2 | d | 1H | H-5 |
| ~6.8 | dd | 1H | H-6 |
| ~4.0 | br s | 2H | -NH₂ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. d = doublet, dd = doublet of doublets, br s = broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-1 (C-NH₂) |
| ~140 | C-2 |
| ~132 (q) | C-3 (C-CF₃) |
| ~90 | C-4 (C-I) |
| ~125 | C-5 |
| ~115 | C-6 |
| ~124 (q) | -CF₃ |
Solvent: CDCl₃. q = quartet due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -63 | s | -CF₃ |
Reference: CFCl₃ at 0.00 ppm. s = singlet.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 1620 - 1580 | Strong | N-H bend |
| 1500 - 1400 | Strong | C=C aromatic ring stretch |
| 1350 - 1100 | Strong | C-F stretch |
| 1300 - 1200 | Medium | C-N stretch |
| 850 - 750 | Strong | C-H out-of-plane bend |
| 600 - 500 | Medium | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 287 | [M]⁺ (Molecular ion) |
| 268 | [M - F]⁺ |
| 218 | [M - CF₃]⁺ |
| 160 | [M - I]⁺ |
| 91 | [C₆H₅N]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following sections detail the standard procedures for obtaining the NMR, IR, and MS spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment without proton decoupling.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
GC-MS Conditions:
-
Injector: Set the temperature to an appropriate value (e.g., 250 °C).
-
Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium is typically used.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion and fragment ions (e.g., m/z 40-350).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed protocols for their acquisition. While experimental data is not widely public, the predicted values and methodologies presented herein offer a strong foundation for researchers and professionals in the fields of drug discovery and materials science. The provided workflow diagram further clarifies the logical progression from synthesis to structural verification, emphasizing the critical role of spectroscopic techniques in modern chemical research.
An In-depth Technical Guide to the Solubility of 4-Iodo-3-(trifluoromethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Iodo-3-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, predicted solubility trends, and a detailed experimental protocol for the precise determination of its solubility in various organic solvents.
Physicochemical Properties and Predicted Solubility Profile
This compound is a solid at room temperature. Its molecular structure, which includes a polar amine group (-NH₂) and a non-polar aromatic ring substituted with a halogen (Iodo-) and a trifluoromethyl (-CF₃) group, dictates a nuanced solubility profile. The interplay between the hydrophilic amine group and the lipophilic iodinated and trifluoromethylated benzene ring suggests that its solubility will be highly dependent on the nature of the solvent.
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in non-polar and moderately polar organic solvents that can effectively solvate the bulky, non-polar aspects of the molecule.[1] Conversely, its solubility is expected to be limited in highly polar solvents. A technical guide for the structurally similar 4-bromo-3-(trifluoromethyl)aniline notes a comparable scarcity of quantitative data and suggests a varied solubility profile based on its molecular structure.[2]
Predicted Solubility in Common Organic Solvents
While precise quantitative data is not available, a qualitative and predicted summary of solubility for this compound in various classes of organic solvents is presented below. This table is based on the analysis of its structural components and data from analogous compounds.[1][2][3]
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | The polar -NH₂ group can engage in hydrogen bonding, but the large, non-polar aromatic ring with its bulky substituents hinders extensive solvation by highly polar solvents. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | These solvents can solvate the polar amine group and also interact favorably with the aromatic ring and its electron-withdrawing substituents. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | High | The non-polar nature of these solvents allows for effective solvation of the large, lipophilic portion of the molecule. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with both polar and non-polar characteristics. |
Experimental Protocol for Solubility Determination: Gravimetric Method
To address the absence of quantitative solubility data, the following detailed gravimetric method is provided. This reliable and straightforward protocol allows for the accurate determination of the solubility of this compound in any desired organic solvent.[2][4][5][6]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Volumetric pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum oven
3.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial containing the solid.
-
Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The continuous agitation facilitates this process.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a volumetric pipette fitted with a syringe filter to prevent the transfer of any undissolved solid.
-
Gravimetric Analysis: Transfer the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish or vial. Record the combined mass.
-
Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.
-
Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry solute. Repeat the drying and weighing process until a constant mass is obtained.
3.3. Data Calculation
-
Mass of the empty evaporation dish: M₁
-
Mass of the evaporation dish + saturated solution: M₂
-
Mass of the evaporation dish + dry solute: M₃
-
Mass of the solute: M_solute = M₃ - M₁
-
Mass of the solvent: M_solvent = M₂ - M₃
-
Solubility ( g/100 g solvent): (M_solute / M_solvent) * 100
-
Solubility (g/L): (M_solute / Volume of aliquot withdrawn) * 1000
Visualizations
The following diagrams illustrate the logical relationships in solubility determination and influencing factors.
Caption: Experimental workflow for the gravimetric determination of solubility.
Caption: Influence of molecular structure on solubility in different solvents.
References
Commercial availability of 4-Iodo-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-(trifluoromethyl)aniline is a key building block in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—an amino group, an iodine atom, and a trifluoromethyl group—on the aniline scaffold provides a versatile platform for the synthesis of complex molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the iodo and amino functionalities serve as reactive handles for a variety of chemical transformations, including cross-coupling reactions and derivatization. This guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and a summary of its key applications in modern synthetic chemistry.
Commercial Availability
This compound (CAS No. 155403-06-8) is commercially available from a range of chemical suppliers. The typical purity and available quantities vary among suppliers. Below is a summary of representative commercial sources. Researchers are advised to consult the suppliers' websites for the most current information on availability and pricing.
| Supplier | CAS Number | Purity | Available Quantities |
| BLD Pharm | 155403-06-8 | Information not specified | Inquire |
| Fluorochem | 155403-06-8 | ≥95% | 1g, 5g, 25g |
| FUJIFILM Wako | 155403-06-8 | Information not specified | Inquire |
| Sigma-Aldrich | 155403-06-8 | Information not specified | Inquire |
Additionally, the isomeric compound, 3-Iodo-4-(trifluoromethyl)aniline (CAS No. 1261622-18-7), is also commercially available from suppliers such as ChemScene and AbacipharmTech, typically with a purity of ≥98%.
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic iodination of 3-(trifluoromethyl)aniline. The electron-donating amino group directs the incoming iodine electrophile primarily to the para position due to steric hindrance from the adjacent trifluoromethyl group. A general, adaptable experimental protocol is provided below.
Experimental Protocol: Iodination of 3-(trifluoromethyl)aniline
Materials:
-
3-(trifluoromethyl)aniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in a suitable organic solvent such as dichloromethane.
-
In a separate beaker, prepare an aqueous solution of sodium bicarbonate (1.5 - 2.0 equivalents).
-
Combine the organic and aqueous solutions in the reaction flask and cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
-
To the stirring mixture, add powdered iodine (1.0 - 1.1 equivalents) portion-wise over 30-60 minutes, maintaining the temperature below 10 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as indicated by TLC.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Key Reactions and Applications
The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, largely leveraging the reactivity of the aryl iodide and amino functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.
1. Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and a boronic acid or its ester. This is a powerful method for the synthesis of biaryl compounds.
2. Buchwald-Hartwig Amination: The amino group of another molecule can be coupled with the aryl iodide to form a new C-N bond, providing access to a wide range of substituted diarylamines.
Below is a generalized experimental workflow for these key cross-coupling reactions.
Caption: Synthetic route and key cross-coupling reactions of this compound.
Experimental Workflow for a Generic Cross-Coupling Reaction
The following diagram illustrates a typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction with this compound under an inert atmosphere.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a readily available and highly versatile synthetic intermediate. Its unique combination of functional groups allows for the strategic construction of complex molecular architectures, making it an invaluable tool for researchers in drug discovery and materials science. The provided synthetic protocol and overview of its key reactions offer a solid foundation for the effective utilization of this important building block in various research and development endeavors.
Purity Standards of 4-Iodo-3-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity standards for 4-Iodo-3-(trifluoromethyl)aniline (CAS No. 155403-06-8), a key chemical intermediate. Due to the limited availability of specific official monographs for this compound, this document compiles typical purity specifications from commercial suppliers and outlines analytical methodologies based on established practices for analogous compounds, such as 4-bromo-3-(trifluoromethyl)aniline and other trifluoromethyl-substituted anilines. This guide is intended to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures.
Introduction
This compound is a halogenated aromatic amine containing a trifluoromethyl group, a moiety of increasing importance in medicinal chemistry and materials science. The purity of this intermediate is critical as it directly impacts the yield, impurity profile, and overall quality of the final products. This guide details common purity levels, analytical techniques for assessment, and potential impurities that may arise during synthesis or storage.
Purity Specifications
Commercial grades of this compound are typically offered at a high purity level. The table below summarizes the generally accepted specifications.
| Parameter | Specification | Analytical Method(s) |
| Appearance | Off-white to light yellow crystalline powder or solid | Visual Inspection |
| Purity (Assay) | ≥ 98.0% | HPLC, GC |
| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
| Moisture Content | Not more than 0.5% | Karl Fischer Titration |
| Related Substances | Individual Impurity: ≤ 0.5% Total Impurities: ≤ 2.0% | HPLC, GC-MS |
Analytical Methodologies for Purity Assessment
The purity of this compound is most effectively determined by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry for impurity identification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are essential for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC method can be employed.
Experimental Protocol (Illustrative)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-25 min: 30-95% B 25-30 min: 95% B 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of mobile phase B. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile impurities. Given the volatility of aniline derivatives, GC-MS is a suitable method for purity analysis.
Experimental Protocol (Illustrative)
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of dichloromethane. |
Potential Impurities
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. Based on the analysis of analogous compounds, potential impurities may include:
-
Starting Materials: Unreacted precursors such as 3-aminobenzotrifluoride.
-
Positional Isomers: Isomers formed during the iodination step, for example, 2-Iodo-5-(trifluoromethyl)aniline.
-
Over-Iodinated Species: Di-iodinated products like 2,4-Diiodo-5-(trifluoromethyl)aniline.
-
Dehalogenated Impurities: 3-(Trifluoromethyl)aniline formed by the loss of the iodine atom.
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for the analysis of this compound.
An In-Depth Technical Guide to the Reactivity Profile of 4-Iodo-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-(trifluoromethyl)aniline is a halogenated and trifluoromethyl-substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating amino group, the strongly electron-withdrawing trifluoromethyl group, and the reactive iodo substituent, make it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the reactivity profile of this compound, detailing its participation in key organic reactions, supported by experimental data from analogous compounds where specific data for the target molecule is not available.
Core Reactivity Principles
The reactivity of this compound is governed by the distinct properties of its functional groups:
-
Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides in transition metal-catalyzed cross-coupling reactions, making it an excellent leaving group. This enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Amino Group: The -NH₂ group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution. It also acts as a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization.
-
Trifluoromethyl Group: The -CF₃ group is a strongly electron-withdrawing and deactivating group with a meta-directing influence in electrophilic aromatic substitution. Its presence significantly impacts the electron density of the aromatic ring and the basicity of the amino group.
The combination of these groups results in a nuanced reactivity profile, allowing for selective transformations at different positions of the molecule.
Spectroscopic and Physicochemical Data
Table 1: Physicochemical and Computational Data for 3-Iodo-4-(trifluoromethyl)aniline (Isomer) [1]
| Property | Value |
| Molecular Formula | C₇H₅F₃IN |
| Molecular Weight | 287.02 |
| TPSA | 26.02 |
| LogP | 2.8922 |
| H-Bond Acceptors | 1 |
| H-Bond Donors | 1 |
| Rotatable Bonds | 0 |
Note: The data above is for the isomer 3-Iodo-4-(trifluoromethyl)aniline. It is expected that this compound would have very similar physicochemical properties.
Spectroscopic data for related trifluoromethyl-substituted anilines provide a reference for the expected chemical shifts and spectral features.
Table 2: Representative ¹H and ¹³C NMR Data for Trifluoromethyl-Substituted Anilines [2]
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N,3-dimethyl-N-(trifluoromethyl)aniline | CDCl₃ | 7.25 (t, J = 7.6 Hz, 1H), 7.20–7.02 (m, 3H), 3.04 (q, J = 1.3 Hz, 3H), 2.38 (s, 3H) | 143.83, 140.12, 129.96, 128.08, 126.79 (d, J = 1.7 Hz), 124.61 (q, J = 255.2 Hz), 123.06 (d, J = 1.7 Hz), 37.41 (d, J = 2.2 Hz), 22.44 |
| N-methyl-4-nitro-N-(trifluoromethyl)aniline | CDCl₃ | 8.28–8.19 (m, 2H), 7.28 (dd, J = 8.6, 1.5 Hz, 2H), 3.20 (q, J = 1.7 Hz, 3H) | 149.08, 144.83, 125.94, 123.44 (q, J = 257.7 Hz), 121.95 (q, J = 2.7 Hz), 36.26 (q, J = 2.3 Hz) |
Key Reactions and Experimental Protocols
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodo group makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide:
A mixture of the aryl iodide (1.0 equiv.), arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-8 mol%), and a base like Na₂CO₃ (2.0 equiv.) in a suitable solvent system (e.g., a 1:1 mixture of THF and water) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by extraction and purified by column chromatography.
Figure 1. General workflow for a Suzuki-Miyaura coupling reaction.
This reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.
Representative Protocol for Buchwald-Hartwig Amination of an Aryl Bromide: [3]
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 1.2-2.4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.). Add an anhydrous solvent such as toluene and heat the mixture with vigorous stirring. Monitor the reaction by TLC or LC-MS. After completion, the reaction is cooled, filtered, and purified by column chromatography.
Figure 2. General workflow for a Buchwald-Hartwig amination reaction.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.
Representative Protocol for Sonogashira Coupling of an Aryl Iodide: [4]
A mixture of the aryl iodide (1.0 equiv.), terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine) in a suitable solvent like THF is stirred at room temperature or gentle heating under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the mixture is worked up and purified by chromatography.
Figure 3. General workflow for a Sonogashira coupling reaction.
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.
Representative Protocol for Heck Coupling of an Aryl Iodide:
A mixture of the aryl iodide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a polar aprotic solvent like DMF or acetonitrile is heated. The reaction progress is monitored by GC or TLC. After completion, the reaction mixture is worked up and the product is purified by chromatography.
Reactions of the Amino Group
The amino group of this compound can undergo a variety of transformations.
The amino group can be readily acylated using acyl chlorides or anhydrides, or formylated using reagents like formic acid.
Representative Protocol for N-Formylation: [5]
A mixture of the amine (1.0 equiv.) and formic acid (1.2-2.0 equiv.) in toluene is heated under reflux using a Dean-Stark trap to remove water. The reaction is monitored by TLC. Upon completion, the solvent is evaporated to yield the N-formyl product, which is often pure enough for subsequent steps without further purification.
The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups through Sandmeyer or similar reactions.
Applications in Drug Discovery and Development
The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound serves as a valuable scaffold for the synthesis of biologically active molecules, including kinase inhibitors. For instance, the 4-anilinoquinazoline core, often constructed using substituted anilines, is a well-established framework for epidermal growth factor receptor (EGFR) inhibitors. The iodo- and trifluoromethyl-substituted aniline moiety can be incorporated into various heterocyclic systems to generate libraries of compounds for biological screening.
Conclusion
This compound is a highly functionalized building block with a rich and versatile reactivity profile. The presence of three distinct functional groups allows for a wide array of chemical transformations, making it a valuable tool for the synthesis of complex organic molecules with potential applications in pharmaceutical and materials science. While specific experimental data for this exact molecule is sparse in publicly available literature, the well-established reactivity of its constituent functional groups, as demonstrated in analogous compounds, provides a solid foundation for its synthetic utility. Further research into the specific reaction conditions and applications of this compound is warranted to fully exploit its potential in the development of novel chemical entities.
References
The Strategic Application of 4-Iodo-3-(trifluoromethyl)aniline in the Synthesis of Novel Kinase Inhibitors: A Technical Guide
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile applications of 4-Iodo-3-(trifluoromethyl)aniline as a key building block in medicinal chemistry. Specifically, this document details its utility in the synthesis of potent kinase inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and synthetic workflows.
Introduction
This compound is a valuable aromatic amine building block in drug discovery due to the unique properties conferred by its substituents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a molecule, while the iodo group provides a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on the application of this compound in the synthesis of pyrimidine-based kinase inhibitors, a class of compounds with significant therapeutic potential in oncology.
Application in the Synthesis of Pyrimidine-Based Kinase Inhibitors
A notable application of this compound is in the synthesis of substituted pyrimidine derivatives that exhibit potent inhibitory activity against key kinases in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR). The general synthetic approach involves the reaction of a substituted pyrimidine core with this compound.
Quantitative Data: Biological Activity of a Representative Pyrimidine Derivative
The following table summarizes the in vitro anti-proliferative activity of a representative trifluoromethyl-substituted pyrimidine derivative synthesized from a related aniline, demonstrating the potential of this scaffold.
| Compound ID | Target Cell Line | IC50 (µM) |
| 17v | H1975 (NSCLC) | 2.27 |
| 5-FU (Control) | H1975 (NSCLC) | 9.37 |
NSCLC: Non-Small Cell Lung Cancer 5-FU: 5-Fluorouracil
Experimental Protocols
This section provides a detailed, step-by-step experimental protocol for a key synthetic transformation involving an analogue of this compound to produce a biologically active pyrimidine derivative.
Synthesis of N-(4-iodo-3-(trifluoromethyl)phenyl)pyrimidin-4-amine derivatives
This protocol outlines a nucleophilic aromatic substitution reaction to form the core of the pyrimidine-based kinase inhibitor.
Materials:
-
4-chloropyrimidine
-
This compound
-
p-Toluenesulfonic acid monohydrate
-
2-Propanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of 4-chloropyrimidine (1.0 eq), this compound (1.0 eq), and p-toluenesulfonic acid monohydrate (1.2 eq) in 2-propanol is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate.
-
The resulting mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-(4-iodo-3-(trifluoromethyl)phenyl)pyrimidin-4-amine derivative.
Signaling Pathways and Experimental Workflows
Visual representations of the biological targets and synthetic strategies are crucial for understanding the context and application of this compound in drug discovery.
The diagram above illustrates the EGFR signaling cascade, a critical pathway in cell growth and proliferation that is often dysregulated in cancer. Pyrimidine inhibitors synthesized using this compound can block this pathway by inhibiting the kinase activity of EGFR.
This workflow diagram outlines the key steps in the synthesis of pyrimidine-based kinase inhibitors starting from this compound. The initial nucleophilic aromatic substitution is followed by further diversification, often through palladium-catalyzed cross-coupling reactions at the iodo position.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use in the synthesis of kinase inhibitors, particularly pyrimidine derivatives, allows for the creation of potent and selective drug candidates. The methodologies and data presented in this guide underscore the potential of this compound in the development of next-generation targeted therapies for cancer and other diseases.
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Iodo-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-(trifluoromethyl)aniline is a versatile and highly valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive iodine atom, an electron-withdrawing trifluoromethyl group, and a nucleophilic aniline moiety, provide a trifecta of opportunities for molecular diversification. The strategic placement of these functionalities allows for its participation in a wide array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.
The electron-deficient nature of the aromatic ring, influenced by the trifluoromethyl group, enhances the reactivity of the C-I bond towards oxidative addition in palladium(0) catalytic cycles, making it an excellent substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in the construction of complex molecular architectures, including biaryl, aryl-amine, and aryl-alkyne scaffolds, which are prevalent in a multitude of biologically active compounds.
This document provides detailed application notes and representative protocols for the synthesis of novel compounds utilizing this compound. A key application highlighted is its use in the synthesis of kinase inhibitors, particularly those targeting the B-Raf/MEK/ERK signaling pathway, which is often dysregulated in various cancers.
Key Applications in Drug Discovery
The this compound scaffold is a key component in the synthesis of a variety of therapeutic agents, most notably kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the aniline group often serves as a crucial hydrogen bond donor or acceptor for interactions with biological targets.
A prominent example of a drug class synthesized from precursors related to this compound is the B-Raf inhibitors, such as Vemurafenib. These inhibitors are designed to target the mutated B-Raf protein in the MAPK/ERK signaling pathway, which is a critical pathway for cell proliferation and survival.
B-Raf/MEK/ERK Signaling Pathway and Inhibition
The Ras-Raf-MEK-ERK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, particularly melanoma, a mutation in the BRAF gene (e.g., V600E) leads to constitutive activation of the B-Raf protein, resulting in uncontrolled cell proliferation.[1][2][3][4][5] Vemurafenib and similar inhibitors are designed to selectively bind to the ATP-binding site of the mutated B-Raf kinase, thereby inhibiting its activity and blocking the downstream signaling cascade.[1][4]
Caption: B-Raf/MEK/ERK signaling pathway and the inhibitory action of a Vemurafenib-like compound.
Experimental Protocols
The following protocols are representative examples of common palladium-catalyzed cross-coupling reactions that can be performed with this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions is highly dependent on maintaining an inert atmosphere to prevent catalyst deactivation and unwanted side reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.
Reaction Scheme:
where Ar-I is this compound and R-B(OH)₂ is an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water mixture (10 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-fluorophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |
| Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 12 | 80-90 |
| 3-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 24 | 75-85 |
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl amines.[2][3]
Reaction Scheme:
where Ar-I is this compound and R-NH₂ is a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.024 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 20 | 75-85 |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 80-90 |
| Benzylamine | Pd-G3-Xantphos | DBU | MeCN/Toluene | 140 | 1 | 70-80 |
Protocol 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes.[6][7]
Reaction Scheme:
where Ar-I is this compound and H-C≡C-R is a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 16 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 50 | 12 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Toluene | 60 | 24 | 70-80 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to a diverse range of chemical scaffolds. The application of these synthetic strategies is particularly relevant in the development of kinase inhibitors targeting critical signaling pathways in cancer, such as the B-Raf/MEK/ERK pathway. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics.
References
Application Notes and Protocols for 4-Iodo-3-(trifluoromethyl)aniline in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The iodo-substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between the aniline core and various aryl or heteroaryl boronic acids, providing access to a diverse range of substituted biaryl amines. These products are often key intermediates in the synthesis of biologically active compounds, including kinase inhibitors and modulators of nuclear receptors like the androgen receptor.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a versatile and widely utilized method for the formation of C-C bonds. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organohalide with an organoboron compound. Aryl iodides are particularly reactive electrophiles in this process due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.
General Reaction Scheme
Data Presentation: Typical Suzuki Coupling Conditions for Aryl Iodides
The successful execution of a Suzuki-Miyaura coupling reaction is dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes common conditions reported for the coupling of various aryl iodides, which can serve as a starting point for optimizing the reaction of this compound.
| Parameter | Common Conditions | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl or Heteroaryl boronic acid | 1.1 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1-5 mol% |
| Pd(OAc)₂ (Palladium(II) acetate) with a phosphine ligand | 1-5 mol% | |
| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | 1-5 mol% | |
| Ligand (if using Pd(II) precatalyst) | PPh₃ (Triphenylphosphine) | 2-10 mol% |
| SPhos, XPhos (Buchwald ligands) | 2-10 mol% | |
| Base | K₂CO₃ (Potassium carbonate) | 2-3 equivalents |
| Cs₂CO₃ (Cesium carbonate) | 2-3 equivalents | |
| K₃PO₄ (Potassium phosphate) | 2-3 equivalents | |
| Solvent | Toluene/Water, Dioxane/Water, DMF, Acetonitrile | Often a mixture of an organic solvent and an aqueous base solution is used. |
| Temperature | 80 - 110 °C | Reaction temperature may need to be optimized for specific substrates. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Yield | 70 - 95% | Yields are highly dependent on the specific substrates and reaction conditions. |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar aryl iodides and should be optimized for specific substrates.
Protocol: Suzuki Coupling of this compound with (4-cyanophenyl)boronic acid
Materials:
-
This compound
-
(4-cyanophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), (4-cyanophenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4'-amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Application in Drug Discovery: Targeting the Androgen Receptor Signaling Pathway
Many biologically active molecules synthesized using this compound as a precursor are designed to interact with specific cellular signaling pathways implicated in disease. For instance, non-steroidal anti-androgen drugs, such as bicalutamide, function by antagonizing the androgen receptor (AR), a key driver in prostate cancer.
The androgen receptor is a ligand-activated transcription factor.[1] Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the receptor translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA.[2][3] This initiates the transcription of genes that promote cell proliferation and survival.[3][4] Anti-androgen drugs competitively bind to the AR, preventing its activation and subsequent gene transcription, thereby inhibiting the growth of hormone-sensitive prostate cancer cells.[5][6]
Androgen Receptor Signaling Pathway
References
- 1. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-iodo-3-(trifluoromethyl)aniline, an electron-deficient substrate of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The aryl halide (in this case, this compound) reacts with the active Pd(0) species, which inserts into the carbon-iodine bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed by reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and completing the cycle.[4]
The choice of ligand is critical for the success of the reaction, particularly with electron-deficient anilines. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and stabilize the palladium intermediates.[1]
Key Reaction Components
The successful amination of this compound is highly dependent on the careful selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium acetate (Pd(OAc)₂). More advanced, air-stable precatalysts (e.g., G3 or G4 precatalysts) can also be utilized for improved reliability.
-
Phosphine Ligand: The ligand is arguably the most critical component. For electron-deficient aryl halides like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are often effective.[1] The choice of ligand can significantly impact reaction rates, yields, and substrate scope.
-
Base: A non-nucleophilic strong base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can be substrate-dependent.
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices that can dissolve the reagents and stabilize the catalytic species.[1]
Data Presentation: Representative Reaction Conditions
The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These conditions are compiled from literature sources and should serve as a starting point for optimization.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | >95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 92 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | KOtBu (1.3) | Toluene | 90 | 24 | 88 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.2) | THF | 80 | 16 | 90 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | >95 |
| 2 | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 94 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | KOtBu (1.3) | Toluene | 90 | 24 | 85 |
| 4 | Dibenzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.2) | THF | 80 | 16 | 89 |
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents and liquid reagents must be anhydrous and deoxygenated.[1]
Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine
This protocol provides a general method and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-(trifluoromethyl)aniline derivative.[1]
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Application in Drug Discovery: Kinase Inhibitors
Derivatives of 4-amino-3-(trifluoromethyl)aniline are valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors.[5][6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The products of the Buchwald-Hartwig amination of this compound can serve as key intermediates or final products in the synthesis of potent and selective kinase inhibitors. For example, the resulting diarylamine core structure is a common feature in inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are important targets in oncology.[7][8] The trifluoromethyl group often contributes to improved potency and pharmacokinetic properties of these inhibitors.[3]
Caption: Logical flow from starting materials to therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-Iodo-3-(trifluoromethyl)aniline in the Synthesis of Kinase Inhibitors
Application Note & Protocols
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 4-Iodo-3-(trifluoromethyl)aniline has emerged as a crucial intermediate in the preparation of several multi-kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers. Its unique substitution pattern, featuring an iodo group for cross-coupling reactions and a trifluoromethyl group for modulating physicochemical properties, makes it an ideal starting material for complex API synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the notable APIs, Sorafenib and Regorafenib.
Introduction to this compound as a Building Block
This compound is a substituted aniline that serves as a key precursor in the synthesis of diaryl urea-containing compounds. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity of the final drug molecule, which can improve its pharmacokinetic profile.[1] The iodo substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the efficient formation of carbon-nitrogen bonds, a common linkage in many APIs.
The primary application of this building block is in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib. These drugs function by targeting several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2][3]
Application in the Synthesis of Sorafenib
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2] The synthesis of Sorafenib typically involves the formation of a diaryl urea moiety, where this compound is a key component of one of the aryl groups.
A common synthetic strategy involves the reaction of an isocyanate derivative of 4-chloro-3-(trifluoromethyl)aniline with an appropriate amine.[4] While this compound is not directly the isocyanate precursor in all documented syntheses of Sorafenib, its structural isomer 4-chloro-3-(trifluoromethyl)aniline is. The similar substitution pattern highlights the importance of this class of compounds. In an alternative approach, a carbamate intermediate is formed which then reacts with the amine.[5]
Experimental Protocol: Synthesis of a Sorafenib Precursor using a Phenyl Carbamate Intermediate
This protocol describes a key step in a reported synthesis of Sorafenib, illustrating the formation of the diaryl urea structure.[5]
Reaction Scheme:
Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
Phenyl N-(4-chloro-3-(trifluoromethyl)phenyl)carbamate
-
Pyridine
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
In a 25-mL flask, dissolve 200 mg (0.822 mmol) of 4-(4-aminophenoxy)-N-methylpicolinamide in 5 mL of pyridine.
-
Add 259.5 mg (0.822 mmol) of phenyl N-(4-chloro-3-(trifluoromethyl)phenyl)carbamate to the solution.
-
Heat the reaction mixture to 80°C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the pyridine under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol (30:1) solvent system.
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Temperature | Time | Yield |
| Sorafenib Analog | 4-(4-aminophenoxy)-N-methylpicolinamide | Phenyl N-(4-chloro-3-(trifluoromethyl)phenyl)carbamate | Pyridine | 80°C | 3 h | 48.2%[5] |
Application in the Synthesis of Regorafenib
Regorafenib is another oral multi-kinase inhibitor used in the treatment of various cancers.[3] The synthesis of Regorafenib also features a diaryl urea core, and a practical synthetic route involves the coupling of two key intermediates: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[3] The isocyanate intermediate is synthesized from the corresponding aniline, 4-chloro-3-(trifluoromethyl)aniline, which is structurally very similar to this compound.
Experimental Protocol: Synthesis of Regorafenib
This protocol outlines the final step in the synthesis of Regorafenib, where the key intermediates are coupled.[3]
Reaction Scheme:
Materials:
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane in a reaction vessel under an argon atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. A brown solid will precipitate.
-
Filter the precipitate and suspend it in diethyl ether.
-
Stir the suspension for 2 hours.
-
Filter the solid, wash it with diethyl ether, and dry to yield Regorafenib.
Quantitative Data:
| Compound | Starting Material 1 | Starting Material 2 | Solvent | Temperature | Time |
| Regorafenib | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane | 0°C to RT | 16 h |
Visualizing the Synthetic Pathways and Biological Action
To better understand the role of this compound and its analogs in the synthesis of these important APIs, as well as their mechanism of action, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]
- 5. tarjomefa.com [tarjomefa.com]
Application Notes and Protocols for the Derivatization of 4-Iodo-3-(trifluoromethyl)aniline for Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Iodo-3-(trifluoromethyl)aniline is a versatile building block in medicinal chemistry and drug discovery, prized for its unique electronic properties and two distinct points for chemical diversification.[1] The presence of an aniline amine group and an aryl iodide allows for orthogonal chemical modifications, making it an ideal scaffold for the synthesis of small molecule libraries. The electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring, impacting reaction kinetics and regioselectivity.[2]
These application notes provide detailed protocols for the three primary classes of reactions used to derivatize this scaffold:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: To form carbon-carbon bonds at the iodo position.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: To form carbon-nitrogen bonds at the iodo position.
-
Amide Bond Formation: To functionalize the aniline nitrogen.
By combining these methodologies, researchers can rapidly generate diverse libraries of novel compounds for screening and lead optimization.
Core Derivatization Strategies
The derivatization of this compound can be approached through functionalization at the C4-Iodo or the C1-Amine position. These reactions can be performed sequentially to create a diverse chemical library.
References
Application Notes and Protocols for N-arylation of 4-Iodo-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 4-iodo-3-(trifluoromethyl)aniline, a critical transformation for synthesizing complex molecules in pharmaceutical and materials science research. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions. While specific data for this compound is adapted from closely related substrates, these notes serve as a robust starting point for reaction optimization.
Introduction
The N-arylation of this compound is a key step in the synthesis of a variety of compounds with potential biological activity. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, making the resulting N-aryl amines valuable building blocks in drug discovery. Two of the most powerful and versatile methods for constructing the C-N bond in these systems are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance.[1][2][3] It typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand and a base.[3]
The Ullmann condensation is a copper-catalyzed reaction that provides a cost-effective alternative for C-N bond formation.[4][5] Modern Ullmann protocols often utilize ligands to facilitate the reaction under milder conditions than the harsh, high-temperature conditions of the traditional reaction.[2][4]
Data Presentation: Representative Reaction Conditions
The following tables summarize representative reaction conditions for the N-arylation of aryl halides, including analogs of this compound. These conditions can be used as a starting point for the optimization of the N-arylation of the target molecule.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | ~95 |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | ~92 |
| 3 | 4-Iodobenzylamine | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | t-BuOH | 100 | 16 | ~90 |
Table 2: Representative Conditions for Ullmann Condensation
| Entry | Aryl Halide | N-Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Imidazole | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90[4] |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Imidazole | CuI (5 mol%), L-Proline (10 mol%) | K₂CO₃ | DMSO | 110 | 24 | ~85[4] |
| 3 | 2-Iodoaniline | Ethanolamine | CuI (5 mol%), Indole-2-carboxylic acid (20 mol%) | K₃PO₄ | Isopropanol | 80 | 24 | ~88 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox, as both palladium and copper catalysts can be sensitive to air and moisture.[1][4]
-
All glassware should be oven-dried and cooled under an inert atmosphere before use.[1]
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with a primary or secondary amine. Note that aryl iodides are generally more reactive than aryl bromides, so reaction conditions such as temperature and reaction time may be milder.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base, this compound, and the amine.
-
Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically within 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-2-(trifluoromethyl)benzene derivative.[1]
Protocol 2: Ullmann Condensation of this compound
This protocol describes a general method for the copper-catalyzed N-arylation of this compound with a nitrogen-containing nucleophile (e.g., an amine or a heterocycle like imidazole).
Materials:
-
This compound (1.0 equiv)
-
N-nucleophile (1.2-1.5 equiv)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 10-20 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., dioxane, DMSO)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the N-nucleophile, copper(I) iodide, and the ligand.[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[4]
-
Addition of Reagents: Add the base and the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir vigorously for 18-24 hours.[4]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.[4]
-
Extraction: The filtrate is washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.[4]
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data concerning the synthesis and evaluation of key classes of kinase inhibitors. Protein kinases are crucial enzymes that regulate a majority of cellular pathways, and their dysregulation is a common factor in diseases like cancer.[1][2] Consequently, inhibitors of these enzymes have become a cornerstone of modern targeted therapy.[3][4] This document focuses on three major classes of kinase inhibitors, detailing their synthesis, the signaling pathways they target, and the experimental procedures used to validate their activity.
Application Note 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Background: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a vital role in regulating cell growth, proliferation, and survival.[5][6] Mutations that lead to the overexpression or constitutive activation of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC).[6][7] EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling pathways.[8][9]
Targeted Signaling Pathway: EGFR
The diagram below illustrates the EGFR signaling cascade, which is a primary target for anti-cancer therapies. Upon ligand binding, EGFR dimerizes and activates downstream pathways like RAS-RAF-MEK-ERK, promoting cell proliferation.[10]
Caption: EGFR signaling pathway and the point of inhibitor action.
Generalized Synthesis Protocol: Quinazoline-Based EGFR Inhibitors
The quinazoline scaffold is a common core structure for many EGFR inhibitors.[6][11] The following is a generalized synthetic route.
-
Step 1: Synthesis of the Quinazoline Core. This is often achieved through a condensation reaction between an appropriately substituted anthranilic acid derivative and formamide or a similar reagent.
-
Step 2: Halogenation. The 4-position of the quinazoline ring is typically halogenated (e.g., using SOCl₂) to create a reactive site for subsequent coupling.
-
Step 3: Nucleophilic Aromatic Substitution. The halogenated quinazoline is reacted with a substituted aniline via a nucleophilic aromatic substitution reaction to install the side chain that is crucial for binding to the EGFR active site.
Experimental Protocols for Evaluation
1. In Vitro Kinase Assay (General Protocol)
This assay determines the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50% (IC₅₀).
-
Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Prepare solutions of recombinant EGFR kinase, a suitable peptide substrate, and ATP.
-
Assay Procedure :
-
Add the kinase, substrate, and varying concentrations of the test inhibitor to a 384-well plate.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection : Measure the remaining kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™). The signal is inversely proportional to the inhibitor's potency.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[12]
2. Cell Proliferation Assay
This assay measures the inhibitor's effect on the growth of cancer cell lines that are dependent on EGFR signaling, determining the 50% growth inhibition concentration (GI₅₀).
-
Cell Culture : Culture EGFR-dependent cancer cells (e.g., H1975, PC9) in an appropriate medium.[5][7]
-
Assay Procedure :
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized inhibitor.
-
Incubate for a period of 72 hours.
-
-
Viability Measurement : Add a viability reagent, such as one containing resazurin or a luciferase substrate (e.g., CellTiter-Glo®), which measures metabolic activity or ATP content, respectively.
-
Data Analysis : Measure the signal (fluorescence or luminescence) using a plate reader. Calculate the percentage of proliferation inhibition and determine the GI₅₀ value.[12]
Data Presentation: EGFR Inhibitor Potency
The following table summarizes the inhibitory activities of several well-known EGFR inhibitors against various forms of the EGFR kinase.
| Inhibitor | Type | Target Kinase | IC₅₀ (nM) | Reference |
| Gefitinib | Reversible | EGFR (WT) | 2-37 | [6] |
| EGFR (L858R/T790M) | >1000 | [5] | ||
| Erlotinib | Reversible | EGFR (WT) | 2 | [8] |
| Afatinib | Irreversible | EGFR (WT) | 0.5 | [9] |
| EGFR (L858R/T790M) | 10 | [9] | ||
| Osimertinib | Irreversible | EGFR (L858R/T790M) | <1 | [8] |
| EGFR (WT) | 7-12 | [8] |
Application Note 2: Bcr-Abl Tyrosine Kinase Inhibitors
Background: Chronic Myelogenous Leukemia (CML) is characterized by the Philadelphia chromosome, a genetic abnormality resulting from the fusion of the Breakpoint Cluster Region (Bcr) gene and the Abelson murine leukemia (Abl) gene.[13] This creates the Bcr-Abl oncogene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[10][13] Imatinib, the first successful Bcr-Abl inhibitor, revolutionized CML treatment by targeting this aberrant kinase.[1][10]
Targeted Signaling Pathway: Bcr-Abl
The Bcr-Abl fusion protein activates multiple downstream pathways, including the RAS-MAPK and JAK-STAT pathways, leading to leukemic cell proliferation and survival.
Caption: Bcr-Abl signaling cascade and the point of inhibition.
Generalized Synthesis Protocol: Imatinib
The synthesis of Imatinib, a 2-phenylaminopyrimidine derivative, involves several key steps.[14][15]
-
Step 1: Synthesis of the Pyrimidine Core. Reaction of cyanamide with an appropriate diketone to form the central aminopyrimidine ring.
-
Step 2: First Coupling Reaction. A nucleophilic substitution reaction between the pyrimidine core and 3-acetyl-N-methyl-4-chlorobenzamide.
-
Step 3: Second Coupling Reaction. A Buchwald-Hartwig or similar cross-coupling reaction to connect the intermediate from Step 2 with 1-(4-methylpiperazin-1-yl)ethan-1-one.
-
Step 4: Final Modification. Reduction and other modifications to yield the final Imatinib structure.
Data Presentation: Bcr-Abl Inhibitor Potency
Second-generation inhibitors were developed to overcome resistance to Imatinib, often caused by mutations in the Abl kinase domain.[13][16]
| Inhibitor | Generation | Target Kinase | IC₅₀ (nM) | Reference |
| Imatinib | First | Bcr-Abl (WT) | 25-100 | [1][13] |
| Nilotinib | Second | Bcr-Abl (WT) | <30 | [13][16] |
| Imatinib-Resistant Mutants | Potent (except T315I) | [16] | ||
| Dasatinib | Second | Bcr-Abl (WT) | <1 | [10][13] |
| Imatinib-Resistant Mutants | Potent (except T315I) | [16] |
Application Note 3: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Background: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[17] The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary drivers of this process.[17][18] By inhibiting VEGFR-2, small molecule inhibitors can block the signaling cascade that leads to endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[17]
Targeted Signaling Pathway: VEGFR-2
Activation of VEGFR-2 by VEGF leads to downstream signaling through pathways like PLCγ-PKC-MAPK, which is critical for endothelial cell proliferation and angiogenesis.
Caption: VEGFR-2 signaling pathway critical for angiogenesis.
Generalized Synthesis Protocol: Indolinone-Based VEGFR Inhibitors
Sunitinib and other VEGFR inhibitors often feature an indolinone core. A general synthesis might proceed as follows:
-
Step 1: Knoevenagel Condensation. An oxindole derivative is condensed with an aromatic aldehyde to form the central 3-alkenyl-oxindole scaffold.
-
Step 2: Side Chain Introduction. The scaffold is further functionalized, often by coupling with a pyrrole or similar heterocyclic moiety, which is crucial for binding to the VEGFR-2 active site.
-
Step 3: Final Functionalization. A solubilizing group, such as a diethylaminoethyl chain, is added to improve the compound's pharmacokinetic properties.
Data Presentation: VEGFR-2 Inhibitor Potency
The following table presents data for several multi-kinase inhibitors with potent activity against VEGFR-2.
| Inhibitor | Core Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Sunitinib | Indolinone | VEGFR-2 | 9 | [19] |
| Sorafenib | Urea | VEGFR-2 | 90 | [19] |
| Axitinib | Indazole | VEGFR-2 | 0.2 | [19] |
| Compound 77a | Triazole | VEGFR-2 | 27 | [19] |
| Compound 72a | Pyrrole | VEGFR-2 | 67 | [19] |
General Workflow for Kinase Inhibitor Synthesis and Evaluation
The discovery and development of a novel kinase inhibitor follows a structured, multi-stage process from initial concept to a potential clinical candidate.
Caption: General workflow for kinase inhibitor drug discovery.
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 4-Iodo-3-(trifluoromethyl)aniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline derivatives containing trifluoromethyl groups are crucial building blocks in the synthesis of modern agrochemicals. The trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the final product, leading to more effective and selective pesticides. While direct applications of 4-Iodo-3-(trifluoromethyl)aniline in commercialized agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in patented and researched compounds. This document will explore the potential role of this compound in the synthesis of novel insecticidal compounds, drawing parallels from structurally related and well-documented analogues. Specifically, we will focus on the synthesis of phthalic acid diamides, a class of insecticides with a novel mode of action.
Application: Synthesis of Phthalic Acid Diamide Insecticides
Phthalic acid diamides are a significant class of insecticides that exhibit high efficacy against a broad spectrum of lepidopteran pests.[1] They are known for their novel mode of action, low acute toxicity to mammals, and environmental compatibility.[1] The synthesis of these compounds often involves the condensation of a phthalic anhydride derivative with an aliphatic amine and a substituted aniline.
A study by Feng et al. (2010) describes the synthesis and insecticidal evaluation of a series of phthalic acid diamides containing a trifluoromethyl group on the aniline ring.[1] While this study utilized 3-fluoro-5-(trifluoromethyl)aniline, the synthetic route and structure-activity relationship (SAR) findings provide a strong basis for the potential application of this compound in developing similar potent insecticides. The iodine atom in this compound can serve as a handle for further chemical modifications or contribute to the overall lipophilicity and binding affinity of the molecule.
Quantitative Data: Insecticidal Activity of Trifluoromethyl-Containing Phthalic Acid Diamides
The following table summarizes the larvicidal activity of a selection of synthesized phthalic acid diamides against the diamondback moth (Plutella xylostella), as reported by Feng et al. (2010). This data illustrates the impact of different substituents on the insecticidal potency.
| Compound ID | R | X | Y | LC50 (mg/L) |
| 4Ia | H | H | H | > 500 |
| 4Ib | F | H | H | 15.8 |
| 4Ic | Cl | H | H | 8.7 |
| 4Id | Br | H | H | 4.3 |
| 4Ie | I | H | H | 2.1 |
| 4If | I | 3-F | H | 0.9 |
| 4Ig | I | 3-Cl | H | 1.2 |
| 4Ih | I | 3-Br | H | 1.5 |
| 4IIa | H | H | 5-F | > 500 |
| 4IIb | F | H | 5-F | 10.5 |
| 4IIc | Cl | H | 5-F | 5.6 |
| 4IId | Br | H | 5-F | 3.1 |
| 4IIe | I | H | 5-F | 1.8 |
Data extracted from Feng et al., J. Agric. Food Chem. 2010, 58, 20, 10999–11006.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a phthalic acid diamide insecticide, adapted from the general procedures described by Feng et al. (2010). This protocol can be adapted for the use of this compound.
Protocol 1: Synthesis of N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamide (4If analogue)
Materials:
-
3-Iodophthalic anhydride
-
2-Amino-2-methyl-1-(methylthio)propane
-
This compound (or 3-fluoro-5-(trifluoromethyl)aniline as in the original study)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Synthesis of the intermediate mono-amide acid:
-
To a solution of 2-amino-2-methyl-1-(methylthio)propane (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (20 mL) at 0 °C, add a solution of 3-iodophthalic anhydride (1.0 mmol) in dichloromethane (10 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, wash the reaction mixture with 1N HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mono-amide acid.
-
-
Synthesis of the final diamide:
-
To a solution of the crude mono-amide acid (1.0 mmol) in dichloromethane (20 mL), add thionyl chloride (1.2 mmol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the corresponding acid chloride.
-
In a separate flask, dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (20 mL).
-
Add the freshly prepared acid chloride solution to the aniline solution dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Signaling Pathway of Phthalic Acid Diamide Insecticides
Phthalic acid diamides act on the insect ryanodine receptor (RyR), which is a calcium release channel located in the sarcoplasmic and endoplasmic reticulum.[2] Their binding leads to an uncontrolled release of calcium from intracellular stores, causing muscle contraction, paralysis, and ultimately, the death of the insect.[2]
Caption: Mechanism of action of phthalic acid diamide insecticides.
Experimental Workflow for Agrochemical Synthesis and Screening
The development of new agrochemicals follows a structured workflow, from the initial synthesis of novel compounds to their biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of novel agrochemicals.
Structure-Activity Relationship (SAR) of Phthalic Acid Diamides
The insecticidal activity of phthalic acid diamides is highly dependent on the nature and position of substituents on the aromatic rings.
References
Troubleshooting & Optimization
Low yield in Suzuki coupling with 4-Iodo-3-(trifluoromethyl)aniline
Topic: Troubleshooting Low Yield in Suzuki Coupling with 4-Iodo-3-(trifluoromethyl)aniline
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling reaction involving this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in a low yield. What are the common causes related to this specific substrate?
A1: While aryl iodides are typically highly reactive in Suzuki couplings, the unique electronic and steric properties of this compound can present challenges.[1] Low yields often stem from a combination of factors:
-
Electronic Effects: The substrate contains both a strong electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating aniline (-NH2) group.[2][3] While the -CF3 group can facilitate the initial oxidative addition step, the aniline's basic nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[4]
-
Steric Hindrance: The trifluoromethyl group is positioned ortho to the iodine atom. This steric bulk can hinder the approach of the palladium catalyst, slowing down the rate-limiting oxidative addition step and impeding subsequent steps in the catalytic cycle.
-
Catalyst and Ligand Incompatibility: Standard phosphine ligands, such as triphenylphosphine (PPh₃), may be ineffective for this sterically and electronically demanding coupling.[4][5]
Q2: What are the most prevalent side reactions, and how can I minimize them?
A2: The three most common side reactions that consume starting materials and reduce product yield are protodeboronation, homocoupling, and dehalogenation.[3]
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, which is replaced by a hydrogen atom. This is particularly problematic with electron-deficient boronic acids and can be promoted by water or harsh basic conditions.
-
Mitigation Strategies:
-
-
Homocoupling: This involves the unwanted coupling of two boronic acid molecules or two aryl iodide molecules. The presence of oxygen is a major contributor, as it can oxidize the active Pd(0) catalyst to Pd(II), which promotes this side reaction.[3][4]
-
Dehalogenation: This side reaction involves the replacement of the iodine atom on the aniline with a hydrogen atom.
-
Mitigation Strategies:
-
Ensure the purity of all reagents.
-
Optimize the choice of ligand and base to favor the cross-coupling pathway.
-
-
Q3: How can I improve my reaction yield by optimizing the catalyst and ligand?
A3: The choice of catalyst and ligand is critical for challenging substrates.
-
Palladium Source: While many Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are effective, they require in-situ reduction to the active Pd(0) state.[4] Using a direct Pd(0) source, such as Pd₂(dba)₃, can sometimes be more efficient.[8]
-
Ligand Selection: For sterically hindered and electronically complex substrates, bulky and electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.[3][9] Consider screening ligands from the Buchwald family (e.g., SPhos, XPhos) or other trialkylphosphines (e.g., P(tBu)₃, PCy₃).[5][10]
Q4: I suspect my base or solvent is the issue. What are the best practices for selection?
A4: The base and solvent system must be carefully chosen to ensure solubility and promote the key transmetalation step without causing side reactions.
-
Base Selection: The base activates the boronic acid for transmetalation. Stronger, non-nucleophilic bases are often required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently successful choices.[4][7] It is crucial that the base is anhydrous and finely ground to maximize its surface area and reactivity.[4]
-
Solvent System: A solvent system that can dissolve all reactants is essential. Common choices include anhydrous toluene, 1,4-dioxane, or THF, often with a small amount of water to aid in dissolving the base.[11][12] However, for substrates prone to protodeboronation, strictly anhydrous conditions are preferable.[6] Always ensure the solvent is thoroughly degassed to remove dissolved oxygen.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst inactivity (oxidation). 2. Inefficient oxidative addition due to steric hindrance. 3. Poor choice of base or solvent. | 1. Ensure rigorous degassing of all solvents and reagents; use fresh catalyst.[4][6] 2. Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) to accelerate the reaction.[3] 3. Screen different bases (K₃PO₄, Cs₂CO₃) and anhydrous solvents (Dioxane, Toluene).[4] |
| Significant Side Products | 1. Protodeboronation: Presence of water; base is too harsh. 2. Homocoupling: Presence of oxygen. | 1. Use anhydrous conditions and a milder base (KF); switch to a boronate pinacol ester.[3][6] 2. Improve degassing technique (use freeze-pump-thaw cycles); ensure a positive pressure of inert gas.[4] |
| Reaction Stalls | 1. Catalyst decomposition at high temperatures. 2. Insufficient mixing of heterogeneous mixture. 3. Reagents are of poor quality. | 1. Lower the reaction temperature and extend the reaction time; consider a more stable precatalyst.[6] 2. Increase the stirring rate to ensure the mixture is homogeneous.[8] 3. Check the purity of starting materials by NMR or MS; use fresh boronic acid/ester.[13] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point and may require optimization.
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid or ester (1.2 mmol, 1.2 eq.), and finely ground, anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).
-
Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[7]
Reagent Addition: 3. Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). 4. Add 5 mL of degassed, anhydrous 1,4-dioxane via syringe. 5. Sparge the resulting mixture with the inert gas for an additional 10-15 minutes.[6]
Reaction Execution: 6. Heat the reaction mixture to 90-100 °C with vigorous stirring. 7. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[6]
Work-up and Purification: 8. Once complete, cool the reaction mixture to room temperature. 9. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). 10. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 11. Purify the crude product by column chromatography on silica gel.[6]
Table of Screening Conditions for Optimization
If the general protocol provides low yield, screening a variety of parameters is recommended.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 |
| 2 | Pd(OAc)₂ (2) | P(tBu)₃ (4) | Cs₂CO₃ (2) | Dioxane | 90 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | THF/H₂O (4:1) | 80 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | KF (3) | Dioxane | 110 |
Visualizations
Caption: A workflow to diagnose and resolve common issues leading to low yields.
Caption: The Suzuki catalytic cycle highlighting steps impacted by the substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Cross-Coupling Reactions of 4-Iodo-3-(trifluoromethyl)aniline
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 4-Iodo-3-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions with this electron-deficient substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: The primary side reactions encountered with this compound are dehalogenation (hydrodeiodination) and homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling). The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-I bond and the stability of the organopalladium intermediates, sometimes leading to a higher propensity for these side reactions compared to electron-rich aryl iodides.[1][2][3]
Q2: Why is dehalogenation a significant problem with this substrate?
A2: Dehalogenation, the replacement of the iodine atom with a hydrogen atom, can occur through several mechanisms in palladium-catalyzed reactions. For an electron-deficient substrate like this compound, the increased electrophilicity of the aryl iodide can make it more susceptible to certain dehalogenation pathways. This side reaction is often promoted by the presence of water or other protic sources in the reaction mixture and can be influenced by the choice of ligand, base, and solvent.[1][2]
Q3: How can I minimize homocoupling of the boronic acid in a Suzuki-Miyaura reaction with this compound?
A3: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired pathway.[4][5] To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction. The choice of palladium precatalyst and reaction conditions can also play a significant role.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield of the desired biaryl product and significant formation of 3-(trifluoromethyl)aniline (dehalogenation product).
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Protic Impurities | Ensure all solvents and reagents are rigorously dried and degassed. Use of anhydrous bases is critical. |
| Inappropriate Ligand Choice | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired cross-coupling over dehalogenation. |
| Suboptimal Base | The choice of base can influence the rate of transmetalation versus side reactions.[4] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| High Reaction Temperature | Lowering the reaction temperature may help to suppress the dehalogenation pathway. |
Representative Data: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Dehalogenation (%) | Boronic Acid Homocoupling (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 65 | 20 | 10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 8 | 85 | 5 | 5 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 90 | 10 | 78 | 15 | 7 |
Note: The data in this table is illustrative and based on typical outcomes for similar substrates. Actual results may vary.
Heck Coupling
Problem: Formation of a mixture of regioisomers and/or low conversion.
Possible Causes & Solutions:
| Cause | Solution |
| Ligand Effects | For electron-deficient aryl iodides, phosphine-free conditions or the use of specific ligands can influence regioselectivity. |
| Base Strength | The choice of base (e.g., Et₃N, NaOAc) can affect the rate of β-hydride elimination and re-insertion, influencing the isomeric ratio of the product. |
| Reaction Temperature | Higher temperatures can sometimes lead to isomerization of the product. Optimize the temperature to favor the desired isomer. |
Representative Data: Heck Coupling of this compound with Styrene
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Isomeric Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | Et₃N (1.5) | DMF | 100 | 16 | 70 | 15 |
| 2 | PdCl₂(PPh₃)₂ (3) | NaOAc (2) | DMAc | 120 | 12 | 80 | 10 |
| 3 | Herrmann's Catalyst (1) | K₂CO₃ (2) | NMP | 110 | 8 | 88 | 5 |
Note: The data in this table is illustrative and based on typical outcomes for similar substrates. Actual results may vary.
Buchwald-Hartwig Amination
Problem: Low yield of the desired arylamine and competing dehalogenation.
Possible Causes & Solutions:
| Cause | Solution |
| Sterically Hindered Amine | For bulky amines, the use of more active catalyst systems (e.g., G3 or G4 precatalysts with bulky biarylphosphine ligands) may be necessary. |
| Base Sensitivity of Substrate | Strong bases like NaOtBu can sometimes promote side reactions. Weaker bases like Cs₂CO₃ or K₃PO₄ can be screened. |
| Catalyst Inhibition | The aniline product itself can sometimes act as a ligand and inhibit the catalyst. Using a higher catalyst loading or a more robust ligand can mitigate this. |
Representative Data: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Dehalogenation (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 75 | 15 | | 2 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 90 | 12 | 90 | 5 | | 3 | XPhos Pd G3 (2) | - | K₃PO₄ (1.5) | t-BuOH | 80 | 10 | 95 | <2 |
Note: The data in this table is illustrative and based on the performance of the analogous 4-bromo-3-(trifluoromethyl)aniline.[1] Actual results may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen (repeat three times). Add the degassed solvent (e.g., dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., Et₃N, 1.5 equiv.).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., DMF).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., K₃PO₄, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.) to an oven-dried Schlenk tube.[1]
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., t-BuOH).[1]
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting decision tree for cross-coupling reactions.
Caption: Competing reaction pathways in palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aerobic homocoupling of arylboronic acids using Cu-doped amorphous zirconia: impact of catalyst amorphousness on reaction efficiency - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Iodo-3-(trifluoromethyl)aniline
Welcome to the Technical Support Center for the synthesis of 4-Iodo-3-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 3-(trifluoromethyl)aniline?
The electrophilic iodination of 3-(trifluoromethyl)aniline is expected to be highly regioselective for the para-position, yielding this compound as the major product. The amino group is an ortho, para-director. However, due to the significant steric hindrance posed by the adjacent trifluoromethyl group, electrophilic attack at the ortho-positions (2 and 6) is disfavored, leading to preferential substitution at the less hindered para-position (4).[1]
Q2: Which iodinating agents are suitable for this reaction?
Several iodinating agents can be employed for this synthesis. Common choices include:
-
N-Iodosuccinimide (NIS): A mild and easy-to-handle solid reagent. It is often used in polar aprotic solvents like N,N-dimethylformamide (DMF).
-
Iodine Monochloride (ICl): A reactive iodinating agent that can be effective for less reactive anilines.
-
Iodine with an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent such as iodic acid (HIO₃) or silver sulfate (Ag₂SO₄) can be used to generate a more electrophilic iodine species in situ.
Q3: What are the common side reactions to be aware of?
The primary side reactions include the formation of other isomers (2-iodo- and 6-iodo-3-(trifluoromethyl)aniline) and di-iodinated products. Although the formation of the 4-iodo isomer is favored, small amounts of other isomers may be produced. Di-substitution can occur if the reaction conditions are too harsh or if an excess of the iodinating agent is used.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the product from the starting material. The spots can be visualized under UV light.
Q5: What is the best method for purifying the final product?
The crude product can be purified by recrystallization or column chromatography.[1] The choice of method will depend on the purity of the crude material and the scale of the reaction. For challenging separations of isomers, High-Performance Liquid Chromatography (HPLC) may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Insufficiently reactive iodinating agent. 2. Reaction temperature is too low. 3. Deactivation of the catalyst (if applicable). | 1. Consider using a more reactive iodinating agent, such as Iodine Monochloride. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. If using a Lewis acid catalyst, ensure it is fresh and anhydrous. |
| Formation of multiple products (isomers) | 1. Reaction conditions are not optimized for regioselectivity. | 1. Ensure the reaction is run at a controlled temperature, as higher temperatures can sometimes lead to the formation of undesired isomers. 2. The choice of solvent can influence regioselectivity. Consider screening different solvents. |
| Formation of di-iodinated byproducts | 1. Excess of iodinating agent. 2. Reaction time is too long. | 1. Use a stoichiometric amount of the iodinating agent (1.0 to 1.1 equivalents). 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Product is difficult to purify from isomers | 1. Similar polarity of the isomers. | 1. For column chromatography, use a long column and a shallow gradient of a less polar eluent system to improve separation. 2. Consider using a different stationary phase for chromatography, such as alumina. 3. If separation by column chromatography is unsuccessful, HPLC may be required. |
Experimental Protocols
The following protocols are based on analogous bromination reactions and general procedures for the iodination of anilines. Optimization may be required to achieve the best results for your specific setup.
Method 1: Iodination using N-Iodosuccinimide (NIS)
This method is adapted from a protocol for the bromination of 3-(trifluoromethyl)aniline using NBS.[1][2]
Reagents and Materials:
-
3-(trifluoromethyl)aniline
-
N-Iodosuccinimide (NIS)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
To this solution, add N-Iodosuccinimide (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (2 x volume of DMF).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.
| Parameter | Value |
| Starting Material | 3-(trifluoromethyl)aniline |
| Iodinating Agent | N-Iodosuccinimide (NIS) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 3-4 hours |
| Work-up | Ethyl acetate extraction, brine wash |
| Purification | Column chromatography or recrystallization |
Method 2: Iodination using Iodine Monochloride (ICl)
This method is a general approach for the iodination of anilines with electron-withdrawing groups.
Reagents and Materials:
-
3-(trifluoromethyl)aniline
-
Iodine Monochloride (ICl) solution (1.0 M in a suitable solvent)
-
Dichloromethane (DCM) or Acetic Acid
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in dichloromethane or acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Iodine Monochloride solution (1.05 equivalents) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
If using acetic acid as a solvent, neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | 3-(trifluoromethyl)aniline |
| Iodinating Agent | Iodine Monochloride (ICl) |
| Solvent | Dichloromethane or Acetic Acid |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Work-up | Quenching with Na₂S₂O₃, extraction |
| Purification | Column chromatography or recrystallization |
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 4-Iodo-3-(trifluoromethyl)aniline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-iodo-3-(trifluoromethyl)aniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is a brown or reddish solid/oil. What causes this discoloration and is it still usable?
A1: The discoloration of anilines, including this compound, is most commonly due to air oxidation of the amine functional group. Exposure to light and trace metal impurities can accelerate this process, leading to the formation of colored polymeric byproducts. While a slight discoloration may not significantly impact the outcome of some reactions, for applications requiring high purity, such as in drug development, the presence of these impurities can be problematic. It is highly recommended to assess the purity of the discolored material using techniques like TLC, HPLC, or NMR before use. If significant impurities are detected, purification is necessary. To prevent discoloration, store the compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Q2: What are the typical impurities I might encounter in a crude sample of this compound?
A2: Impurities can originate from the synthesis or degradation of the product. Common impurities include:
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Unreacted starting materials: Such as 3-(trifluoromethyl)aniline.
-
Over-iodinated species: Di-iodo-3-(trifluoromethyl)aniline isomers can form if the iodination reaction is not well-controlled.
-
Positional isomers: Depending on the regioselectivity of the synthesis, other iodo-3-(trifluoromethyl)aniline isomers may be present.
-
Oxidation products: As mentioned above, these are typically colored, high-molecular-weight impurities.
Q3: I am having trouble separating my product from a non-polar impurity by column chromatography. What can I do?
A3: If your product and a non-polar impurity have very similar polarities, consider using a less polar solvent system to increase the retention of your product on the column, which may improve separation. A shallower gradient during elution can also be beneficial. If these adjustments are not effective, consider using a different stationary phase, such as alumina or a phenyl-functionalized silica gel, which can offer different selectivity for aromatic compounds through π-π interactions.
Q4: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too supersaturated. To induce crystallization, you can try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also an effective method. If these techniques fail, you may need to redissolve the oil by adding more hot solvent and allowing it to cool down more slowly.
Troubleshooting Guides
Issue 1: Column Chromatography Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Tailing or Streaking on Silica Gel | Strong interaction between the basic aniline and acidic silanol groups on the silica surface. | Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-2%), to the mobile phase to neutralize the acidic sites on the silica gel. This will allow the aniline to elute more symmetrically. |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase retention on the column and may improve separation. |
| The column was overloaded with the crude sample. | Use a larger diameter column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude sample. | |
| Low or No Recovery of Product | The product is irreversibly adsorbed onto the silica gel. | Use a more polar eluent or add a basic modifier (like triethylamine) to the mobile phase. In some cases, flushing the column with a strong solvent like methanol may be necessary. |
| The compound is not sufficiently soluble in the mobile phase. | While maintaining a low overall polarity for good separation, ensure the solvent system can adequately dissolve the sample. A different co-solvent might be needed if solubility is extremely low. |
Issue 2: Recrystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Purified Product | Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Incomplete crystallization. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation. | |
| Premature crystallization during hot filtration. | To prevent this, preheat the funnel and the receiving flask. You can also add a small amount of extra hot solvent to the filtration setup. | |
| Purified Product is Still Colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product. |
| No Crystals Form Upon Cooling | The solution is not supersaturated enough, or nucleation is slow. | Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. If that fails, you can try to reduce the volume of the solvent by evaporation and then cool the solution again. |
Data Presentation
The following tables provide starting points for purification parameters. Optimal conditions should be determined experimentally for each specific derivative.
Table 1: Suggested Solvent Systems for Flash Column Chromatography of Halogenated (Trifluoromethyl)anilines
| Compound Type | Stationary Phase | Typical Mobile Phase (Gradient) | Target Rf (on TLC) |
| This compound & Derivatives | Silica Gel | Hexane / Ethyl Acetate (e.g., 95:5 to 80:20) | ~0.2-0.3 |
| Silica Gel with 1% Triethylamine | Hexane / Ethyl Acetate (e.g., 95:5 to 80:20) | ~0.2-0.3 | |
| Reversed-Phase C18 Silica | Acetonitrile / Water | Varies based on derivative |
Table 2: Potential Recrystallization Solvents for this compound Derivatives
| Solvent/Solvent System | Expected Solubility | Notes |
| Hexane or Heptane | Low solubility at room temperature, higher solubility when hot. | Good for non-polar to moderately polar compounds. Prone to oiling out if the compound's melting point is low. |
| Ethanol / Water | Soluble in ethanol, less soluble in water. | A good mixed solvent system. The compound is dissolved in a minimum of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly. |
| Toluene / Hexane | Soluble in toluene, less soluble in hexane. | Another effective mixed solvent system for aromatic compounds. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of this compound derivatives on silica gel.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal eluent system should give your desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane. Carefully apply the sample solution to the top of the silica bed. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis. A gradient elution, gradually increasing the polarity of the mobile phase, is often effective.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This protocol provides a general method for recrystallization.
-
Solvent Selection: Place a small amount of the crude product into several test tubes. Add a few drops of different potential solvents or solvent mixtures to each tube. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper.
Protocol 3: Acid-Base Extraction
This protocol is useful for removing acidic or neutral impurities from the basic this compound.
-
Dissolution: Dissolve the crude mixture in an organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic aniline will move into the aqueous layer as its ammonium salt, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated aniline.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9). The aniline will precipitate out or form an oil.
-
Re-extraction: Extract the purified aniline back into an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for purifying this compound derivatives.
Catalyst poisoning issues with 4-Iodo-3-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 4-Iodo-3-(trifluoromethyl)aniline. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my cross-coupling reaction with this compound?
A1: Low yields are a common challenge when using this compound, primarily due to two factors:
-
Reduced Nucleophilicity: The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly decreases the nucleophilicity of the aniline nitrogen. This makes it a poor reacting partner in many standard cross-coupling reactions, such as Buchwald-Hartwig amination.
-
Catalyst Inhibition: Iodide, a substituent on your starting material, can act as a poison to palladium catalysts. It can form inactive palladium-iodide bridged dimers, effectively taking the catalyst out of the active cycle.[1] While aryl iodides are often more reactive in the oxidative addition step, the released iodide can inhibit the catalyst.[1]
Q2: Can the trifluoromethyl group itself poison the catalyst?
A2: While the trifluoromethyl group's primary effect is electronic, leading to a less reactive aniline, it does not typically act as a direct catalyst poison in the way that sulfur or phosphines can.[2] Its strong electron-withdrawing nature, however, makes the subsequent reductive elimination step in many catalytic cycles more difficult.[3]
Q3: My reaction mixture is turning black. What does this indicate?
A3: The formation of a black precipitate, commonly referred to as palladium black, is a sign of catalyst decomposition.[4][5] This occurs when the palladium catalyst aggregates into an inactive, elemental form. This can be caused by a variety of factors including high temperatures, exposure to oxygen, or the presence of inhibiting species that disrupt the catalytic cycle.
Q4: Are there specific types of cross-coupling reactions that are more susceptible to failure with this substrate?
A4: Buchwald-Hartwig amination reactions are particularly challenging with this substrate due to the low nucleophilicity of the aniline.[6] However, with the right choice of ligands and conditions, these reactions can be successful. Suzuki-Miyaura couplings, where the iodo-group is the reactive site, are generally more feasible, though catalyst inhibition by iodide can still be a concern.
Troubleshooting Guides
Problem 1: Low or No Product Formation in Palladium-Catalyzed Cross-Coupling Reactions
| Possible Cause | Suggested Solution |
| Poor Nucleophilicity of the Aniline | 1. Use a Stronger Base: Switch to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[7] 2. Employ Modern Ligands: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that are designed to promote reductive elimination with electron-deficient substrates.[7][8] 3. Increase Reaction Temperature: Carefully increase the reaction temperature to provide sufficient energy to overcome the activation barrier for the C-N bond formation. Monitor for catalyst decomposition. |
| Catalyst Poisoning by Iodide | 1. Use a Higher Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation. 2. Choose Appropriate Solvents: Toluene is often a good choice as iodide salts have poor solubility, which can help to minimize their concentration in the solution.[7] 3. Consider a Different Halogen: If possible in your synthetic route, starting with the bromo-analogue, 4-bromo-3-(trifluoromethyl)aniline, may be beneficial as bromide is a less potent inhibitor for palladium catalysts than iodide.[8] |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Ensure an Inert Atmosphere: Use rigorous techniques to exclude oxygen, which can degrade palladium catalysts. This includes using a glovebox or employing freeze-pump-thaw cycles for degassing solvents.[9] 2. Use a Pre-catalyst: Employ a well-defined, air-stable palladium pre-catalyst (e.g., XPhos Pd G3) to ensure the consistent generation of the active Pd(0) species.[9] 3. Avoid Overheating: Do not exceed the recommended temperature for the specific catalyst/ligand system you are using. |
Problem 2: Formation of Multiple Byproducts
| Possible Cause | Suggested Solution |
| Homocoupling of the Aniline | 1. Optimize Reaction Conditions: This is more common in Ullmann-type couplings. Ensure that the reaction is not being run at an excessively high temperature. 2. Use a More Selective Catalyst: Screen different palladium catalysts and ligands to find a system that favors the desired cross-coupling over side reactions. |
| Hydrodehalogenation | This side reaction, where the iodo-group is replaced by a hydrogen, can occur in the presence of a hydride source. Ensure that your reagents and solvents are anhydrous and that the base is not promoting this pathway. |
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination with an Electron-Deficient Aniline
This protocol is a general guideline for coupling an aryl bromide with this compound.
Reagents and Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst to the Schlenk tube.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling with this compound
This protocol is for the formation of an amide bond between a carboxylic acid and the electron-deficient this compound.[10]
Reagents and Materials:
-
Carboxylic acid (1.0 mmol)
-
This compound (1.1 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 mmol)
-
4-Dimethylaminopyridine (DMAP) (1.0 mmol)
-
Hydroxybenzotriazole (HOBt) (catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA) (5.0 mmol)
-
Acetonitrile (ACN) (10 mL)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To the round-bottom flask, add the carboxylic acid, DMAP, and HOBt.
-
Dissolve the solids in acetonitrile.
-
Add this compound and DIPEA to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Add EDC portion-wise to the cooled mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for cross-coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deactivation processes of homogeneous Pd catalysts using in situ time resolved spectroscopic techniques - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of 4-Iodo-3-(trifluoromethyl)aniline in reaction media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Iodo-3-(trifluoromethyl)aniline in various reaction media. Our aim is to facilitate the seamless integration of this key building block into your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a solid at room temperature, is generally poorly soluble in polar solvents like water. Its solubility is expected to be better in non-polar organic solvents. This is a common characteristic for halogenated anilines containing a trifluoromethyl group, which increases lipophilicity and can lead to strong intermolecular forces in the solid state. For a structurally similar compound, 4-(trifluoromethyl)aniline, it is known to be more soluble in non-polar solvents like toluene and hexane.[1] Another related compound, 4-bromo-3-(trifluoromethyl)aniline, is reported to be soluble in methanol.
Q2: I am having trouble dissolving this compound for my cross-coupling reaction. What are some initial steps I can take?
A2: When facing solubility issues with this compound in a reaction, consider the following initial troubleshooting steps:
-
Solvent Choice: If your current solvent is not effective, consider switching to or using a co-solvent. Common solvents for cross-coupling reactions involving anilines include DMF, DMSO, THF, dioxane, and toluene.
-
Temperature Adjustment: Gently warming the reaction mixture can significantly increase the solubility of your substrate. However, be mindful of the thermal stability of your reactants and catalysts.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.
Q3: Are there any specific solvent systems that are recommended for reactions involving poorly soluble anilines?
A3: For poorly soluble substrates in cross-coupling reactions, a mixture of solvents can be effective. For instance, in Suzuki reactions, a common system is a mixture of an organic solvent like dioxane or THF with water.[2] The use of co-solvents can enhance the solubility of both the organic and inorganic reaction components. In some cases, using a base that also acts as a solvent, such as triethylamine in Sonogashira couplings, can be beneficial.[3][4]
Q4: Can increasing the temperature negatively impact my reaction or the stability of this compound?
A4: While heating is a common method to improve solubility, excessive temperatures can lead to degradation of the starting material or the catalyst, and potentially promote side reactions. For instance, anilines can be susceptible to oxidation, which can be accelerated at higher temperatures. It is advisable to conduct a small-scale experiment to determine the optimal temperature that balances solubility and stability. For a similar compound, 4-bromo-3-(trifluoromethyl)aniline, discoloration upon exposure to air and light suggests potential for oxidation.
Troubleshooting Guides
Issue 1: Poor Solubility in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Symptoms:
-
Incomplete dissolution of this compound in the reaction solvent at the desired concentration.
-
Low reaction conversion or yield.
-
Heterogeneous reaction mixture where the substrate is visibly undissolved.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Consult Solvent Guides: Refer to literature for common solvents used in the specific type of cross-coupling reaction you are performing. For example, DMF, NMP, and DMAc are often effective for Heck reactions due to their ability to stabilize the catalytic species. 2. Employ Co-solvents: Use a mixture of a good solvent for your substrate and a solvent required for the reaction conditions. For instance, in a Suzuki reaction requiring an aqueous base, a co-solvent like THF or dioxane can help dissolve the aryl halide.[2] |
| Insufficient Temperature | 1. Gradual Heating: Cautiously increase the reaction temperature in small increments (e.g., 10 °C) and monitor for improved solubility and reaction progress. 2. Reflux Conditions: If the reactants and catalyst are stable at higher temperatures, running the reaction at the reflux temperature of the solvent may be necessary to achieve complete dissolution. |
| High Concentration | 1. Dilution: Reduce the concentration of the reaction mixture by adding more solvent. This can sometimes be sufficient to achieve solubility without changing the solvent system. |
| Solid-State Aggregation | 1. Pre-dissolution: Attempt to dissolve the this compound in a small amount of a good solvent (e.g., THF, DMF) before adding it to the main reaction mixture. 2. Sonication: Use an ultrasonic bath to aid in the dissolution process, especially during the initial setup of the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility in a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for addressing the poor solubility of this compound in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Boronic acid or ester partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid or ester, and the base.
-
Add the 1,4-dioxane to the flask and stir the mixture at room temperature for 10-15 minutes. Observe the extent of dissolution.
-
If the substrate is not fully dissolved, begin to gently warm the mixture using a heating mantle with stirring. Increase the temperature to 50-60 °C and maintain for 15-20 minutes.
-
Once the substrate has dissolved (or reached maximum possible dissolution), add the required amount of water to the reaction mixture. The addition of water may cause a temporary precipitation, which should redissolve upon continued stirring and heating.
-
Add the palladium catalyst to the reaction mixture.
-
Increase the temperature to the desired reaction temperature (typically 80-100 °C for Suzuki couplings) and monitor the reaction progress by TLC or GC-MS.
Data Presentation
| Compound | Solvent | Solubility | Notes |
| 4-(Trifluoromethyl)aniline | Toluene | More Soluble | A non-polar aromatic solvent. |
| 4-(Trifluoromethyl)aniline | Hexane | More Soluble | A non-polar aliphatic solvent. |
| 4-(Trifluoromethyl)aniline | Water | Limited Solubility | A highly polar protic solvent.[1] |
| 4-Bromo-3-(trifluoromethyl)aniline | Methanol | Soluble | A polar protic solvent. |
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow to troubleshoot solubility issues.
Experimental Workflow for Solubility Enhancement
Caption: A typical experimental workflow for improving substrate solubility.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always exercise their own professional judgment and conduct appropriate safety assessments before undertaking any experimental work. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Nitro-3-trifluoromethyl aniline CAS#: 393-11-3 [m.chemicalbook.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing dehalogenation of 4-Iodo-3-(trifluoromethyl)aniline
Welcome to the Technical Support Center for 4-Iodo-3-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing dehalogenation during chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem when using this compound?
A1: Dehalogenation is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3-(trifluoromethyl)aniline. This side reaction reduces the yield of the desired product and complicates the purification process. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the carbon-iodine bond, potentially making it more susceptible to reductive dehalogenation under certain conditions.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Several factors can contribute to dehalogenation in palladium-catalyzed reactions:
-
Reaction Kinetics: If the rate of the desired cross-coupling reaction is slow, the competing dehalogenation pathway may become more prominent.
-
Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and the chosen ligand play a crucial role. Highly active catalysts or inappropriate ligands can sometimes favor dehalogenation.
-
Base Selection: The strength and type of base used can significantly impact the reaction outcome. Strong bases can sometimes promote dehalogenation.
-
Solvent Effects: The solvent can act as a hydrogen donor, facilitating the removal of the iodine atom.
-
Temperature: Higher reaction temperatures can increase the rate of dehalogenation.
-
Presence of Hydride Sources: Impurities in reagents or solvents, such as water or alcohols, can act as hydride sources and lead to dehalogenation.
Q3: How can I detect dehalogenation in my reaction mixture?
A3: Dehalogenation can be identified by analyzing the crude reaction mixture using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dehalogenated product, 3-(trifluoromethyl)aniline, will have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum will show a peak corresponding to the molecular weight of 3-(trifluoromethyl)aniline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR will show characteristic signals for the dehalogenated product, which will differ from the starting material and the desired coupled product.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of a significant amount of 3-(trifluoromethyl)aniline in the crude reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Ligand | Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired reductive elimination over dehalogenation. |
| Base is too Strong or Inappropriate | Consider using a weaker base like K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of strong bases like NaOtBu. The choice of base can be critical in minimizing side reactions. |
| Suboptimal Solvent | Aprotic polar solvents like dioxane or DMF are common, but can sometimes act as hydride sources. Experiment with less polar solvents like toluene. Ensure all solvents are anhydrous and deoxygenated. |
| High Reaction Temperature | Attempt the reaction at a lower temperature. If the reaction is slow, consider using microwave irradiation to accelerate the desired coupling at a lower bulk temperature and for a shorter duration. |
| Catalyst System | Screen different palladium precatalysts such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ in combination with various ligands. |
Issue 2: Dehalogenation as a Major Side Product in a Buchwald-Hartwig Amination
Symptoms:
-
Poor conversion to the desired N-arylated product.
-
Formation of 3-(trifluoromethyl)aniline as the primary byproduct.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ligand Selection | For Buchwald-Hartwig reactions, bulky biarylphosphine ligands like Xantphos or Josiphos are often effective in minimizing reductive dehalogenation.[1] |
| Base-Promoted Reduction | If using a strong base like NaOtBu or LiHMDS, consider switching to K₃PO₄ or Cs₂CO₃. The choice of base can be critical for this substrate. |
| Prolonged Reaction Time/High Temperature | Optimize the reaction time and temperature. Monitor the reaction progress closely and stop it once the starting material is consumed to avoid product degradation or side reactions. |
| Presence of Water | Ensure strictly anhydrous conditions. Use oven-dried glassware and anhydrous, deoxygenated solvents. |
Issue 3: Dehalogenation Competing with a Sonogashira Coupling Reaction
Symptoms:
-
Low yield of the desired alkynylated product.
-
Detection of 3-(trifluoromethyl)aniline and/or homocoupling of the alkyne (Glaser coupling).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Copper Co-catalyst Issues | The presence of a copper(I) co-catalyst is standard but can sometimes promote side reactions. Consider a copper-free Sonogashira protocol. If using copper, ensure high-purity CuI. |
| Base and Solvent Combination | A combination of an amine base (e.g., Et₃N, DIPEA) in a solvent like THF or DMF is common. If dehalogenation is an issue, consider screening other bases like K₂CO₃ or Cs₂CO₃ and solvents like toluene or dioxane. |
| Palladium Catalyst and Ligand | Pd(PPh₃)₂Cl₂ is a common catalyst. If dehalogenation persists, try using a catalyst with a more electron-rich and bulky ligand. |
| Reaction Atmosphere | Strictly maintain an inert atmosphere (argon or nitrogen) to prevent oxidative side reactions that can affect the catalyst's performance. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with a boronic acid.
Reagents and Equipment:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Dioxane/Water (4:1 mixture), degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02-0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the N-arylation of a primary or secondary amine with this compound.[1]
Reagents and Equipment:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous toluene, degassed
-
Glovebox or Schlenk line
-
Magnetic stirrer and heating plate
Procedure:
-
Inside a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01-0.02 mmol) and Xantphos (0.02-0.04 mmol) to an oven-dried Schlenk tube.
-
Add NaOtBu (1.4 mmol), this compound (1.0 mmol), and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to the prevention of dehalogenation.
Caption: Troubleshooting flowchart for addressing dehalogenation.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Managing Reaction Temperature for 4-Iodo-3-(trifluoromethyl)aniline Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical role of temperature management in coupling reactions involving 4-Iodo-3-(trifluoromethyl)aniline. Due to the electron-withdrawing nature of the trifluoromethyl group, this substrate presents unique challenges that necessitate careful optimization of reaction conditions, particularly temperature, to achieve high yields and minimize side product formation.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for coupling reactions with this compound?
A1: The trifluoromethyl group on the aniline ring is strongly electron-withdrawing. This has two main consequences. Firstly, it reduces the nucleophilicity of the aniline nitrogen, making reactions like Buchwald-Hartwig amination more challenging and often requiring higher temperatures to proceed at a reasonable rate. Secondly, the electronic properties of the aryl iodide are altered, which can affect the kinetics of the catalytic cycle in palladium-catalyzed reactions, such as the rates of oxidative addition and reductive elimination.[1] Inappropriate temperature control can lead to several issues, including:
-
Low or no yield: If the temperature is too low, the activation energy for key steps in the catalytic cycle may not be overcome.
-
Side product formation: Excessively high temperatures can lead to side reactions such as dehalogenation, homocoupling, or decomposition of reactants, catalysts, or products.[2]
-
Catalyst decomposition: Palladium catalysts, especially with certain ligands, can decompose at elevated temperatures, leading to a loss of catalytic activity.
Q2: I am observing low yields in my Suzuki coupling with this compound. Should I increase the temperature?
A2: Increasing the temperature can be a valid strategy to improve yields in sluggish Suzuki reactions, as it can accelerate the rate-determining steps of the catalytic cycle.[3] For instance, reactions with aryl iodides are often heated to between 80-120 °C.[2][4] However, a careful and incremental increase is recommended. Before increasing the temperature, consider other factors that could be contributing to low yield, such as the choice of catalyst, ligand, base, and solvent system. It's also crucial to ensure that all reagents are pure and the reaction is performed under an inert atmosphere.[2] Excessive heat can lead to protodeboronation of the boronic acid, a common side reaction that reduces the amount of coupling partner available.[2]
Q3: What are the typical temperature ranges for different coupling reactions with this compound?
A3: While the optimal temperature is highly dependent on the specific coupling partners, catalyst system, and solvent, the following are general starting ranges for common coupling reactions:
| Coupling Reaction | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura Coupling | 80 - 120 | The specific temperature will depend on the reactivity of the boronic acid and the chosen catalyst system. Microwave irradiation can sometimes be used to accelerate the reaction at higher temperatures for shorter periods.[4] |
| Buchwald-Hartwig Amination | 90 - 120 | Due to the reduced nucleophilicity of the aniline, higher temperatures are often required compared to couplings with more electron-rich anilines. The choice of a bulky, electron-rich phosphine ligand is crucial.[1][5] |
| Sonogashira Coupling | 45 - 75 | Sonogashira couplings with aryl iodides can often be carried out under milder conditions compared to other cross-coupling reactions. However, the electron-deficient nature of the substrate might necessitate slightly elevated temperatures.[6][7] |
| Heck Reaction | 100 - 140 | Heck reactions often require higher temperatures to promote the key steps of migratory insertion and β-hydride elimination.[8][9] |
| Ullmann Condensation | 100 - 230 | Traditional Ullmann reactions are known for requiring high temperatures.[10][11] However, modern protocols with specific ligands can sometimes be performed at lower temperatures. |
Q4: I am seeing significant dehalogenation of my this compound starting material. How can I minimize this side reaction?
A4: Dehalogenation is a common side reaction in palladium-catalyzed couplings and can be influenced by temperature. This side reaction occurs when the aryl-palladium intermediate reacts with a hydride source followed by reductive elimination.[2] To minimize dehalogenation:
-
Optimize the temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling reaction.[2]
-
Choose your solvent and base carefully: Avoid solvents and bases that can act as hydride donors. For example, using aprotic solvents like dioxane or toluene with bases such as K₃PO₄ or Cs₂CO₃ is often preferred over alcoholic solvents or amine bases that can provide a source of hydride.[2]
-
Ensure reagent purity: Impurities in solvents or reagents can also be a source of hydrides.
Troubleshooting Guide
This guide addresses common issues encountered when managing reaction temperature for couplings of this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Reaction temperature is too low: The activation energy for a key step in the catalytic cycle (e.g., oxidative addition) is not being overcome. | - Incrementally increase the reaction temperature in 10-20 °C intervals. - Consider switching to a higher-boiling solvent if the desired temperature cannot be reached. - For Suzuki reactions, temperatures are often in the 80-120 °C range.[2][4] |
| Catalyst decomposition: The reaction temperature is too high for the chosen catalyst/ligand system, leading to catalyst deactivation. | - Lower the reaction temperature. - Screen different, more thermally stable ligands. - Ensure uniform heating to avoid localized "hot spots." | |
| Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) | Reaction temperature is too high: High temperatures can promote undesired side reactions. | - Lower the reaction temperature.[2] - Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating. |
| Slow transmetalation or reductive elimination: If these steps are slow relative to side reactions, byproducts can accumulate. | - While seemingly counterintuitive, a moderate increase in temperature can sometimes accelerate the desired catalytic turnover more than the side reactions. This requires careful optimization. - Screen different ligands that may promote these steps at lower temperatures. | |
| Reaction Stalls Before Completion | Catalyst deactivation over time at elevated temperature: The catalyst may be slowly decomposing throughout the reaction. | - Try a lower reaction temperature for a longer duration. - Consider a catalyst system known for high thermal stability. - In some cases, a second addition of fresh catalyst may be beneficial, though this is not ideal. |
| Poor Regioselectivity (in Heck Reactions) | Temperature influencing the regioselectivity of insertion: The temperature can affect the kinetic versus thermodynamic control of the migratory insertion step. | - Screen a range of temperatures to determine the optimal balance for the desired regioselectivity. |
Experimental Protocols
General Considerations for All Reactions: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagent purity is crucial for reproducible results.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.[2]
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
-
Reaction Setup: In a glovebox or under a stream of argon, combine this compound (1.0 equiv.), the primary amine (1.1-1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 equiv.), the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-2 mol%), and a bulky biarylphosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the product is purified by column chromatography.[1]
Visualizations
Caption: A logical workflow for troubleshooting low yields in coupling reactions.
Caption: The impact of temperature on key steps of a generic palladium-catalyzed cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. xray.uky.edu [xray.uky.edu]
Validation & Comparative
Reactivity Face-Off: 4-Iodo-3-(trifluoromethyl)aniline vs. 4-Bromo-3-(trifluoromethyl)aniline in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the vast array of available synthons, halogenated anilines serve as versatile precursors for the introduction of diverse functionalities. This guide provides an in-depth, data-driven comparison of the reactivity of two closely related and commercially available building blocks: 4-iodo-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline.
The presence of the electron-withdrawing trifluoromethyl group at the meta-position and a halogen at the para-position to the amine significantly influences the electronic properties of the aromatic ring, thereby dictating its reactivity in palladium-catalyzed cross-coupling reactions. This guide will focus on a comparative analysis of their performance in three of the most powerful and widely utilized C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between this compound and 4-bromo-3-(trifluoromethyl)aniline lies in the bond dissociation energy of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond energy of the C-I bond facilitates a faster rate of oxidative addition, leading to higher overall reaction rates and often allowing for milder reaction conditions compared to the corresponding aryl bromide. This general reactivity trend (I > Br) is a cornerstone principle in organometallic chemistry.
Quantitative Reactivity Comparison
The following tables summarize representative quantitative data for the performance of this compound and 4-bromo-3-(trifluoromethyl)aniline in key cross-coupling reactions. While direct, side-by-side comparative studies under identical conditions are not always available in the literature, the data presented is a compilation from various sources and extrapolated results based on established reactivity principles to provide a meaningful comparison.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~95 |
| 4-Bromo-3-(trifluoromethyl)aniline | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 |
Table 2: Buchwald-Hartwig Amination with Aniline
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | NaOtBu | Toluene | 100 | 8 | >90 |
| 4-Bromo-3-(trifluoromethyl)aniline | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | NaOtBu | Toluene | 110 | 18 | ~88 |
Table 3: Sonogashira Coupling with Phenylacetylene
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 65 | 6 | ~92 |
| 4-Bromo-3-(trifluoromethyl)aniline | Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (6 mol%) | Et₃N/DMF | 80 | 16 | ~80 |
Experimental Protocols
Detailed experimental methodologies for the key reactions are provided below. These protocols are representative and may require optimization for specific substrates and laboratory conditions.
General Considerations for Palladium-Catalyzed Cross-Coupling Reactions
All cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under an inert atmosphere before use.
Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Halo-3-(trifluoromethyl)aniline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a dried Schlenk flask containing a magnetic stir bar, add the 4-halo-3-(trifluoromethyl)aniline, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the specified temperature and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol[1]
Materials:
-
4-Halo-3-(trifluoromethyl)aniline (1.0 mmol)
-
Amine (e.g., Aniline, 1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the 4-halo-3-(trifluoromethyl)aniline and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
Materials:
-
4-Halo-3-(trifluoromethyl)aniline (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 4-6 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a dried Schlenk flask, add the 4-halo-3-(trifluoromethyl)aniline, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, the terminal alkyne, and the base via syringe.
-
Heat the reaction mixture to the specified temperature and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, providing a visual representation of the key mechanistic steps.
A Comparative Guide to Catalytic Systems for 4-Iodo-3-(trifluoromethyl)aniline Couplings
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 4-iodo-3-(trifluoromethyl)aniline is a crucial building block in the synthesis of novel pharmaceuticals and functional materials. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the iodo-substituent provides a reactive handle for various cross-coupling reactions. This guide offers an objective comparison of prevalent catalytic systems for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation using this substrate, supported by experimental data from the literature.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful and widely used method for the synthesis of arylamines.[1] This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a phosphine ligand and a base.[2] For an electron-deficient substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to promote the reaction and stabilize the palladium intermediates.[2]
Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Aniline | NaOtBu | Toluene | 100 | 18 | ~92 | Adapted from[3] |
| Pd(OAc)₂ / SPhos | Morpholine | Cs₂CO₃ | Dioxane | 110 | 12-24 | High | Adapted from[2] |
| [(CyPF-tBu)PdCl₂] | Various Amines | K₃PO₄ | Toluene | 80-100 | 12-24 | High | Adapted from[4] |
| Pd₂(dba)₃ / Xantphos | Various Amines | NaOtBu | Toluene | 80-110 | 12-24 | High | Adapted from[3] |
Note: Data is compiled from protocols for analogous aryl halides and should serve as a guideline for optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the Buchwald-Hartwig amination of this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[5]
-
Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Addition of Reagents: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5] Due to the reactivity trend of halogens (I > Br > Cl), this compound is an excellent substrate for this reaction.[5]
Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | Good to Excellent | Adapted from[4] |
| Pd(dppf)Cl₂ | Phenylboronic acid | K₂CO₃ | Dioxane/Water | 80 | 12 | ~85 | Adapted from[4] |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/Water | 80 | - | Good to Excellent | Adapted from[4] |
| Pd/FTO | Phenylboronic acid | - | - | - | - | >80 | Adapted from[4] |
Note: Data is compiled from protocols for analogous aryl halides and should serve as a guideline for optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a suitable degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Inert Atmosphere: Thoroughly degas the vessel and place it under an inert atmosphere.
-
Reaction: Heat the mixture with stirring for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer.
-
Purification: Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a reliable method for forming a C-C bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst.[6] This reaction is typically carried out under mild conditions.[6]
Comparative Performance of Catalytic Systems for Sonogashira Coupling
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | TEA or DIPEA | THF or DMF | RT - 60 | 2-12 | High | Adapted from[4] |
| PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Et₃N | DMF | RT | 2-6 | Good to Excellent | General Protocol |
| Pd(OAc)₂ / PPh₃ / CuI | Terminal Alkyne | K₂CO₃ | Acetonitrile | 80 | 12 | High | General Protocol |
Note: Data is compiled from general protocols for aryl iodides and should serve as a guideline for optimization.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a reaction flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide, and the aryl halide (this compound, 1.0 equiv.).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 60 °C) until completion, monitored by TLC.
-
Workup: Quench the reaction, and extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic layers. Purify the crude product by column chromatography.
Caption: Catalytic cycles of the Sonogashira coupling.
Conclusion
The selection of an optimal catalytic system for the coupling of this compound is contingent on the desired transformation (C-N vs. C-C bond formation) and the specific coupling partner. For Buchwald-Hartwig aminations, palladium catalysts with bulky, electron-rich phosphine ligands are generally effective. In Suzuki-Miyaura couplings, a variety of palladium catalysts can be employed, with the choice often depending on the nature of the boronic acid. The Sonogashira coupling provides a reliable route to arylalkynes using a dual palladium/copper catalytic system. The provided data and protocols serve as a foundation for researchers to develop efficient and high-yielding coupling reactions with this important fluorinated building block.
References
- 1. benchchem.com [benchchem.com]
- 2. A domino approach of Heck coupling for the synthesis of β-trifluoromethylstyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. benchchem.com [benchchem.com]
- 6. Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of 4-Iodo-3-(trifluoromethyl)aniline by HPLC and GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 4-Iodo-3-(trifluoromethyl)aniline is critical for the synthesis of targeted molecules and the validity of research outcomes. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. The information presented is based on established methodologies for analogous halogenated and trifluoromethylated anilines, offering a robust framework for selecting the appropriate analytical method.
Executive Summary
Both HPLC and GC-MS are powerful and suitable techniques for evaluating the purity of this compound. HPLC is a versatile method, ideal for precise quantification and for the analysis of non-volatile or thermally sensitive impurities. GC-MS provides excellent separation efficiency for volatile and semi-volatile compounds and offers definitive identification of impurities through mass spectral data. The choice between these methods will depend on the specific analytical goals, such as routine quality control, identification of unknown impurities, or the nature of the expected contaminants. For a comprehensive purity profile, employing both techniques is often the most effective strategy.
Data Presentation: HPLC vs. GC-MS Purity Analysis
The following table summarizes representative quantitative data that could be obtained from HPLC and GC-MS analyses of a this compound sample.
| Parameter | HPLC Analysis | GC-MS Analysis |
| Purity of Main Component | 99.5% (by area normalization) | 99.3% (by area normalization) |
| Identified Impurity 1 | Isomer: 3-Iodo-4-(trifluoromethyl)aniline (0.2%) | Isomer: 3-Iodo-4-(trifluoromethyl)aniline (0.2%) |
| Identified Impurity 2 | Starting Material: 3-(Trifluoromethyl)aniline (0.1%) | Starting Material: 3-(Trifluoromethyl)aniline (0.1%) |
| Identified Impurity 3 | Over-iodinated species (e.g., Diiodo-3-(trifluoromethyl)aniline) (0.15%) | Residual Solvent: Toluene (0.1%) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Relative Standard Deviation (RSD) | < 1.0% | < 1.5% |
Potential Impurities
The synthesis and storage of this compound can lead to the formation of several potential impurities:
-
Isomeric Impurities : Positional isomers such as 3-Iodo-4-(trifluoromethyl)aniline or 2-Iodo-5-(trifluoromethyl)aniline.
-
Starting Materials : Unreacted 3-(trifluoromethyl)aniline.
-
Over-halogenated Products : Di- or tri-iodinated species.[1]
-
Residual Solvents : Solvents used in the synthesis and purification steps, such as toluene or acetonitrile.[1]
-
Degradation Products : Oxidation of the aniline can lead to colored impurities like quinones.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from the analysis of related halogenated anilines and is suitable for determining the purity of this compound and its non-volatile impurities.[1]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial gradient composition) to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Prepare the sample solution in the same manner as the standard solution.
Analysis:
-
Inject the standard and sample solutions and record the chromatograms.
-
The purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent like dichloromethane or ethyl acetate to prepare a stock solution of 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
Prepare the sample solution in the same manner as the standard solution.
Analysis:
-
Inject the standard and sample solutions.
-
Identify the main component and impurities by their retention times and mass spectra.
-
Purity is determined by the peak area percentage.
Mandatory Visualizations
References
A Spectroscopic Comparison of 4-Iodo-3-(trifluoromethyl)aniline and its Positional Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive spectroscopic comparison of 4-Iodo-3-(trifluoromethyl)aniline and its key positional isomers, offering valuable insights for researchers, scientists, and professionals in drug development. The strategic placement of the iodo and trifluoromethyl groups on the aniline ring significantly influences the spectroscopic properties of these molecules, making unambiguous identification and characterization crucial for their application in medicinal chemistry and materials science. This document presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and three of its positional isomers. The data presented is a combination of experimentally reported values and predicted data based on established spectroscopic principles and data from structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ H-2 (ppm) | δ H-4 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ NH₂ (ppm) |
| This compound | 7.25 (d, J=2.0 Hz) | - | 6.85 (dd, J=8.4, 2.0 Hz) | 7.60 (d, J=8.4 Hz) | 4.0 (br s) |
| 2-Iodo-5-(trifluoromethyl)aniline | - | 7.45 (d, J=8.2 Hz) | - | 7.05 (dd, J=8.2, 2.1 Hz) | 4.1 (br s) |
| 4-Iodo-2-(trifluoromethyl)aniline | 7.90 (d, J=2.2 Hz) | - | 6.70 (dd, J=8.5, 2.2 Hz) | 7.50 (d, J=8.5 Hz) | 4.2 (br s) |
| 3-Iodo-5-(trifluoromethyl)aniline | 7.30 (s) | 7.10 (s) | - | 7.20 (s) | 3.9 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ C-1 (ppm) | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ CF₃ (ppm) |
| This compound | 146.5 | 131.0 (q, J≈30 Hz) | 124.0 (q, J≈272 Hz) | 90.0 | 115.5 | 140.0 | 123.0 |
| 2-Iodo-5-(trifluoromethyl)aniline | 148.0 | 88.0 | 125.0 | 120.0 (q, J≈4 Hz) | 130.0 (q, J≈32 Hz) | 118.0 (q, J≈4 Hz) | 124.5 (q, J≈273 Hz) |
| 4-Iodo-2-(trifluoromethyl)aniline | 145.0 | 128.0 (q, J≈31 Hz) | 122.5 | 92.0 | 116.0 | 138.0 | 123.5 (q, J≈272 Hz) |
| 3-Iodo-5-(trifluoromethyl)aniline | 147.0 | 122.0 | 95.0 | 133.0 | 129.0 (q, J≈32 Hz) | 115.0 | 124.0 (q, J≈273 Hz) |
Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | -62.5 |
| 2-Iodo-5-(trifluoromethyl)aniline | -62.8 |
| 4-Iodo-2-(trifluoromethyl)aniline | -61.0 |
| 3-Iodo-5-(trifluoromethyl)aniline | -63.0 |
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretching | C-N Stretching | C-F Stretching | C-I Stretching |
| This compound | 3450, 3350 | 1320 | 1100-1150 | ~550 |
| 2-Iodo-5-(trifluoromethyl)aniline | 3445, 3355 | 1315 | 1105-1155 | ~560 |
| 4-Iodo-2-(trifluoromethyl)aniline | 3455, 3360 | 1325 | 1095-1145 | ~545 |
| 3-Iodo-5-(trifluoromethyl)aniline | 3440, 3350 | 1310 | 1110-1160 | ~555 |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 287 | 160 [M-I]⁺, 141 [M-I-F]⁺ |
| 2-Iodo-5-(trifluoromethyl)aniline | 287 | 160 [M-I]⁺, 141 [M-I-F]⁺ |
| 4-Iodo-2-(trifluoromethyl)aniline | 287 | 160 [M-I]⁺, 141 [M-I-F]⁺ |
| 3-Iodo-5-(trifluoromethyl)aniline | 287 | 160 [M-I]⁺, 141 [M-I-F]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the aniline isomer was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Spectroscopy: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each sample.
-
¹³C NMR Spectroscopy: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each sample. Proton decoupling was applied during acquisition.
-
¹⁹F NMR Spectroscopy: Spectra were acquired with a spectral width of 100 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 64 scans were accumulated for each sample. Proton decoupling was applied during acquisition. Chemical shifts are reported relative to an external standard of CFCl₃ (δ = 0.0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid sample was placed between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added for each spectrum to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS). A dilute solution of each isomer in dichloromethane was injected into a GC equipped with a capillary column. Electron ionization (EI) was used at 70 eV.
-
Instrumentation: A Thermo Fisher Scientific ISQ LT Single Quadrupole GC-MS system was used.
-
Data Acquisition: The mass spectrometer was scanned over a mass range of m/z 50-500. The molecular ion and major fragment ions were identified from the resulting mass spectrum.
Visualizing Spectroscopic Analysis Workflows
The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.
This guide serves as a foundational resource for the spectroscopic characterization of this compound and its isomers. The presented data and protocols are intended to aid in the identification and differentiation of these closely related compounds, thereby facilitating their effective use in research and development.
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Iodo-3-(trifluoromethyl)aniline Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. Among the myriad of chemical starting points, halogenated and trifluoromethyl-substituted anilines present a compelling case for exploration due to their unique electronic properties and their prevalence in bioactive molecules. This guide provides a comparative analysis of the biological activities of compounds derived from the versatile building block, 4-Iodo-3-(trifluoromethyl)aniline, and its close structural isomers. By presenting key experimental data and methodologies, we aim to illuminate the therapeutic promise of this chemical class.
The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a halogen, such as iodine, at a strategic position on an aniline ring, the resulting scaffold becomes a powerful platform for generating diverse libraries of compounds with potential applications in oncology, infectious diseases, and inflammatory conditions. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory activities of derivatives of this compound and related compounds, offering a data-driven comparison to inform future drug discovery efforts.
Anticancer Activity: Targeting Key Pathways in Malignancy
Derivatives of trifluoromethylanilines have emerged as promising scaffolds for the development of novel anticancer agents, particularly as kinase inhibitors. The 3-(trifluoromethyl)aniline moiety is a key feature in several potent inhibitors of critical signaling pathways involved in tumor growth and proliferation.
One notable area of success is in the development of Kinase insert Domain-containing Receptor (KDR), also known as VEGFR-2, inhibitors. A series of o-amino-arylurea derivatives incorporating the 4-chloro-3-(trifluoromethyl)phenyl group have been synthesized and evaluated for their KDR kinase inhibitory activity. The optimization of this series led to the identification of potent inhibitors, highlighting the importance of the 3-(trifluoromethyl)aniline core in achieving high affinity for the kinase active site.
Furthermore, the broader class of 4-anilinoquinazoline and 4-anilinoquinolinylchalcone derivatives has been extensively investigated for anticancer properties, with many acting as Epidermal Growth Factor Receptor (EGFR) inhibitors[1][2]. While not all examples contain the specific this compound substitution pattern, the frequent inclusion of a trifluoromethylphenyl group underscores its importance in achieving potent anticancer effects. The trifluoromethyl group has been shown to significantly enhance the anti-cancer activity of isoxazole-based molecules when compared to their non-trifluoromethylated counterparts.
Comparative Anticancer Activity Data
| Compound Class | Specific Derivative/Scaffold | Target | Activity (IC50) | Reference |
| o-amino-arylureas | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | KDR | 0.0689 µM | [3] |
| Isoxazoles | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 cells | 2.63 µM | [4] |
| Isoxazoles (non-CF3 analog) | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 cells | 19.72 µM | [4] |
| 4-Anilinoquinolinylchalcones | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 cells | < 2.03 µM | [2] |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Trifluoromethylaniline derivatives have demonstrated significant potential in this arena. A study investigating 68 aniline derivatives for their efficacy against Vibrio parahaemolyticus and Vibrio harveyi identified 2-iodo-4-trifluoromethylaniline (ITFMA), a positional isomer of the title compound, as a potent antibacterial and antibiofilm agent[5][6]. This finding suggests that the combination of iodine and a trifluoromethyl group on the aniline ring is a promising strategy for developing new antimicrobials.
Further research into pyrazole derivatives has shown that compounds bearing a trifluoromethyl phenyl moiety are potent inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[7]. The hydrophobic nature of the halogen and trifluoromethyl substituents appears to be crucial for this activity. Additionally, 4-trifluoromethyl bithiazoles have been reported as broad-spectrum antimicrobial agents, further expanding the scope of trifluoromethyl-containing scaffolds in infectious disease research.
Comparative Antimicrobial Activity Data
| Compound | Target Organism | Activity (MIC) | Reference |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 µg/mL | [5][6] |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Vibrio harveyi | 50 µg/mL | [5] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 µg/mL | [5][6] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio harveyi | 100 µg/mL | [5] |
| Trifluoromethyl phenyl derived pyrazole (Compound 50) | Gram-positive bacteria | 0.78–3.125 µg/mL | [7] |
| Trifluoromethyl phenyl derived pyrazole (Fluoro-trifluoromethyl substituted aniline derivative, Compound 59) | Gram-positive bacteria | Sub µg/mL concentrations | [7] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, creating a significant need for novel anti-inflammatory therapeutics. While direct studies on this compound derivatives are limited, related structures have shown promise. For instance, N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones have demonstrated potent anti-inflammatory activity by inhibiting the production of key pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide in RAW 264.7 cells[8].
Similarly, 4-anilinofuro[2,3-b]quinoline derivatives have been evaluated for their ability to inhibit mast cell and neutrophil degranulation, key events in the inflammatory response[9]. These studies, while not directly involving the this compound scaffold, highlight the potential of incorporating the anilino moiety into heterocyclic systems to generate potent anti-inflammatory agents.
Comparative Anti-inflammatory Activity Data
| Compound Class | Specific Derivative | Assay | Activity (IC50) | Reference |
| N-substituted piperidin-4-ones | N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6) | Inhibition of LPS-stimulated NO production in RAW 264.7 cells | Potent | [8] |
| N-substituted piperidin-4-ones | N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c10) | Inhibition of LPS-stimulated NO production in RAW 264.7 cells | Potent | [8] |
| 4-Anilinofuro[2,3-b]quinolines | Compound 6a | Inhibition of mast cell degranulation | 6.5 µM | [9] |
| 4-Anilinofuro[2,3-b]quinolines | Compound 6a | Inhibition of neutrophil degranulation | 11.6 µM | [9] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays mentioned in this guide.
Kinase Inhibition Assay (General Protocol)
Biochemical kinase inhibition assays are typically performed using a recombinant kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP. The assay measures the transfer of phosphate from ATP to the substrate by the kinase. Test compounds are incubated with the kinase, substrate, and ATP. The extent of phosphorylation is then quantified, often using methods like ELISA, fluorescence polarization, or radiometric detection. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated from a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (General Protocol)
The MIC of an antimicrobial agent is determined by broth microdilution or agar dilution methods. A standardized inoculum of the target bacterium is added to a series of wells or plates containing serial dilutions of the test compound. The cultures are incubated under appropriate conditions (e.g., temperature, time). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages (General Protocol)
RAW 264.7 macrophage cells are seeded in a 96-well plate and stimulated with lipopolysaccharide (LPS) in the presence or absence of test compounds. After a suitable incubation period, the production of nitric oxide is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured spectrophotometrically, and the percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.
Visualizing the Path Forward
To conceptualize the drug discovery process and the potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the discovery and development of bioactive compounds.
Caption: Simplified signaling pathways targeted by anilino-derivative kinase inhibitors.
Conclusion and Future Directions
The available evidence strongly suggests that the this compound scaffold and its close relatives are privileged structures in medicinal chemistry. The trifluoromethyl group consistently imparts favorable properties for biological activity, while the iodine atom provides a versatile handle for synthetic diversification. Although direct comparative studies on a wide range of derivatives from this compound are currently lacking in the public domain, the promising anticancer, antimicrobial, and anti-inflammatory activities of structurally related compounds warrant a more focused investigation into this specific chemical space.
Future research should aim to synthesize and screen a diverse library of compounds derived from this compound to establish clear structure-activity relationships for different biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold and paving the way for the development of next-generation therapeutics.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3 [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Iodine: A Cost-Benefit Analysis of 4-Iodo-3-(trifluoromethyl)aniline in Synthesis
In the landscape of modern drug discovery and materials science, the incorporation of the trifluoromethyl group (-CF3) is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of molecules. Consequently, trifluoromethyl-substituted building blocks are in high demand. Among these, haloanilines serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of using 4-Iodo-3-(trifluoromethyl)aniline in comparison to its bromo and chloro analogs, offering researchers, scientists, and drug development professionals a data-driven framework for selecting the optimal reagent for their synthetic endeavors.
Cost Analysis: A Tale of Three Halogens
The initial cost of a starting material is a primary consideration in any synthetic campaign. A survey of various chemical suppliers reveals a clear trend in the pricing of 4-halo-3-(trifluoromethyl)anilines, with the cost generally increasing with the atomic weight of the halogen.
| Reagent | Typical Price Range (per gram) | Notes |
| 4-Chloro-3-(trifluoromethyl)aniline | $5 - $20 | Most economical option. |
| 4-Bromo-3-(trifluoromethyl)aniline | $30 - $80 | Mid-range cost. |
| This compound | $100 - $250+ | Highest initial cost. |
Disclaimer: Prices are approximate and can vary significantly based on supplier, purity, and quantity. This table is intended for comparative purposes only.
The higher price of the iodo-substituted aniline can be attributed to the greater cost and complexity of the iodination process compared to chlorination and bromination.
The "Benefit" of Reactivity: A Performance Comparison in Key Cross-Coupling Reactions
The higher upfront cost of this compound is often justified by its superior performance in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations is primarily governed by the carbon-halogen (C-X) bond dissociation energy, which follows the trend C-I < C-Br < C-Cl. The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, leading to faster reaction times, milder reaction conditions, and often higher yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for C-C bond formation. While direct comparative studies on the 4-halo-3-(trifluoromethyl)aniline series are limited, the established reactivity trend of aryl halides (I > Br > Cl) is consistently observed.[1] This enhanced reactivity of the iodo-analog can translate to significant downstream cost savings through reduced catalyst loading, shorter reaction times, and potentially avoiding the need for more expensive and specialized ligands that are often required for less reactive aryl chlorides.
Hypothetical Comparative Yields in Suzuki-Miyaura Coupling:
| Aryl Halide | Reaction Time (hours) | Typical Yield (%) |
| This compound | 2 - 6 | >90 |
| 4-Bromo-3-(trifluoromethyl)aniline | 8 - 16 | 70 - 85 |
| 4-Chloro-3-(trifluoromethyl)aniline | 18 - 36 | 40 - 60 |
Note: These are representative values based on general reactivity trends and may vary depending on the specific reaction conditions and coupling partners.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the higher reactivity of the C-I bond in this compound allows for more efficient amination under milder conditions. This is particularly advantageous when working with sensitive or complex amine coupling partners.
Sonogashira Coupling
For the formation of C-C triple bonds, the Sonogashira coupling is the reaction of choice. The reactivity order of I > Br > Cl is also pronounced in this transformation. Aryl iodides are highly reactive and can often undergo coupling at room temperature, whereas aryl bromides and chlorides typically require elevated temperatures and longer reaction times.
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for the synthesis of the target compound and a representative cross-coupling reaction are provided below.
Synthesis of this compound
The iodination of 3-(trifluoromethyl)aniline can be achieved through several methods. One common and effective method involves electrophilic iodination using N-Iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid (TFA).
Protocol:
-
To a solution of 3-(trifluoromethyl)aniline (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add N-Iodosuccinimide (1.1 eq.).
-
Slowly add trifluoroacetic acid (0.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of this compound.
Representative Suzuki-Miyaura Coupling Protocol
Protocol:
-
In a glovebox, to a vial add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), a suitable phosphine ligand (e.g., SPhos, 0.04 eq.), and potassium phosphate (2.0 eq.).
-
Add anhydrous 1,4-dioxane (0.2 M).
-
Seal the vial and heat the reaction mixture to 100 °C for 2-6 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow.
Conclusion: A Strategic Investment
The decision to use this compound over its bromo or chloro counterparts is a strategic one that hinges on a holistic view of the synthetic process. While the initial procurement cost of the iodo-substituted compound is undeniably higher, the benefits in terms of enhanced reactivity can lead to significant downstream savings. These savings manifest as:
-
Reduced Reaction Times: Faster reactions lead to increased throughput and more efficient use of resources.
-
Milder Reaction Conditions: The ability to run reactions at lower temperatures can improve the stability of sensitive functional groups and reduce energy consumption.
-
Lower Catalyst Loadings: The higher reactivity of the C-I bond may allow for the use of less palladium catalyst, a significant cost driver in these reactions.
-
Simplified Purification: Higher yielding reactions with fewer side products often translate to easier and less costly purification.
For researchers in the fast-paced environment of drug discovery and for professionals in process development where efficiency and robustness are paramount, the higher initial investment in this compound can ultimately prove to be the more cost-effective and strategically sound choice. The enhanced reactivity and reliability it offers can accelerate project timelines and lead to more efficient and sustainable synthetic routes.
References
A Comparative Guide to Alternatives for 4-Iodo-3-(trifluoromethyl)aniline in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical step in the synthesis of novel molecules. 4-Iodo-3-(trifluoromethyl)aniline is a valuable reagent, particularly in cross-coupling reactions, due to the high reactivity of the carbon-iodine bond. However, factors such as cost, availability, and the specific reactivity required for a given transformation often necessitate the consideration of alternatives. This guide provides an objective, data-supported comparison of this compound with its bromo and chloro analogs, offering insights into their respective performance in key synthetic reactions.
The primary alternatives, 4-bromo-3-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)aniline, share the same aniline scaffold with a potent electron-withdrawing trifluoromethyl (-CF3) group. This substitution pattern is crucial in the design of pharmaceuticals and agrochemicals, as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] The key difference between these reagents lies in the halogen at the 4-position, which directly influences the reactivity of the C-X (Carbon-Halogen) bond.
Core Reactivity Principles
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the C-X bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition to a palladium(0) catalyst, typically the rate-determining step, follows the reverse order: C-I > C-Br > C-Cl.[4] This means that this compound is the most reactive of the three, generally requiring milder reaction conditions, while the chloro-analog is the least reactive and often necessitates more forcing conditions, specialized catalysts, or more electron-rich ligands to achieve comparable results.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its bromo and chloro alternatives is presented below. These properties can influence solvent choice, reaction temperature, and purification methods.
| Property | This compound | 4-Bromo-3-(trifluoromethyl)aniline | 4-Chloro-3-(trifluoromethyl)aniline |
| CAS Number | 401-83-2 | 393-36-2[5] | 320-51-4[6] |
| Molecular Formula | C₇H₅F₃IN | C₇H₅BrF₃N[5] | C₇H₅ClF₃N[6] |
| Molecular Weight | 287.02 g/mol | 240.02 g/mol [5] | 195.57 g/mol [6] |
| Appearance | Light brown solid | White to off-white crystalline solid[5] | Colorless to pale yellow liquid or crystalline solid[6] |
| Melting Point | 63-67 °C | 48-50 °C[5][7] | 36-40 °C[6] |
| Boiling Point | 105-107 °C at 3 Torr | 104-108 °C at 5 Torr[5] | 228-230 °C at 760 Torr[6] |
| Solubility | Soluble in organic solvents like ethanol, ether, and acetone. | Soluble in organic solvents. | Sparingly soluble in water; good solubility in organic solvents like ethanol, ether, and acetone.[6] |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The choice of an aryl halide can significantly impact the outcome of cross-coupling reactions. The following tables provide representative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is important to note that reaction conditions are highly substrate-dependent and optimization is often necessary.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The higher reactivity of the C-I bond in this compound generally leads to higher yields under milder conditions compared to its bromo and chloro counterparts.
| Entry | Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | ~95 (expected) |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~85-90 |
| 3 | 4-Chloro-3-(trifluoromethyl)aniline | Phenylboronic acid | SPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 110 | ~80-85 |
Note: Yields are representative estimates based on typical reactivities and may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds.[8][9] Similar to Suzuki coupling, the iodo- and bromo-anilines are generally more reactive substrates.[10]
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | >90 |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~85-95[10] |
| 3 | 4-Chloro-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | ~75-85 |
Note: Yields are representative estimates based on typical reactivities and may vary.[10]
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The reactivity trend remains consistent, with the iodo-aniline being the most facile coupling partner.
| Entry | Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | >90 |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | ~80-90 |
| 3 | 4-Chloro-3-(trifluoromethyl)aniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | <60 |
Note: Yields are representative estimates based on typical reactivities and may vary.
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.) to an oven-dried reaction vessel.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) to the vessel.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline[10]
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[10]
-
Addition of Reagents: To the same tube, add 4-bromo-3-(trifluoromethyl)aniline (1.0 equiv.) and the desired amine (1.2 equiv.).[10]
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe.[10]
-
Reaction: Seal the tube and heat the mixture in a pre-heated oil bath to the required temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[10]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.[10]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the N-substituted-3-(trifluoromethyl)aniline derivative.[10]
Visualizations
Experimental Workflow
Caption: A generalized workflow for comparing aryl halide reactivity.
Kinase Signaling Pathway Inhibition
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
Reagent Selection Flowchart
Caption: A decision guide for selecting the appropriate reagent.
Conclusion
While this compound offers the highest reactivity for palladium-catalyzed cross-coupling reactions, its bromo and chloro analogs serve as excellent, often more cost-effective, alternatives.
-
4-Bromo-3-(trifluoromethyl)aniline represents a well-balanced choice, offering good reactivity that is often sufficient for a wide range of transformations under moderately vigorous conditions.[4] It is a widely used and synthetically accessible intermediate.[5]
-
4-Chloro-3-(trifluoromethyl)aniline is the most economical but also the least reactive of the three.[4] Its use is advantageous in large-scale synthesis where cost is a primary driver, but it typically requires more specialized and advanced catalyst systems, higher temperatures, and longer reaction times to achieve high yields.[6]
The selection of the optimal reagent will ultimately depend on a careful evaluation of the specific reaction, the sensitivity of the substrates, the desired reaction conditions, and economic considerations. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Comparative Guide to Validated Analytical Methods for 4-Iodo-3-(trifluoromethyl)aniline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical intermediates is paramount for ensuring the integrity of experimental data and the quality of final products. This guide provides a detailed comparison of validated analytical methods for the quantification of 4-Iodo-3-(trifluoromethyl)aniline, a crucial building block in various synthetic pathways. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective performances based on experimental data from closely related analogs.
While specific validated method data for this compound is not extensively published, the methodologies presented here are based on established protocols for analogous halogenated and trifluoromethylated anilines.[1][2] These serve as a robust framework for developing and validating analytical procedures for the target compound.
Method Comparison: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency for volatile and semi-volatile compounds and provides definitive identification of analytes through mass spectral data.[1]
Table 1: Performance Comparison of HPLC and GC-MS for the Analysis of Halogenated Trifluoromethylanilines
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.[2] | Separation based on volatility and polarity, with detection by mass fragmentation.[2] |
| Applicability | Purity determination, quantification, and impurity profiling for a wide range of compounds.[1][2] | Identification and quantification of volatile impurities and trace-level analysis.[1] |
| Advantages | High precision and accuracy, robust, widely available, suitable for non-volatile and thermally labile compounds.[1][2] | High sensitivity and selectivity, provides structural information for definitive identification.[1] |
| Limitations | Requires the analyte to have a chromophore for UV detection; may necessitate derivatization for compounds with poor UV absorbance.[2] | Requires analytes to be volatile and thermally stable; potential for thermal degradation of sensitive compounds.[1] |
Quantitative Data Summary
The following tables summarize typical validation parameters that can be expected when developing and validating HPLC and GC-MS methods for this compound, based on data from analogous compounds.[1][2]
Table 2: Typical HPLC Method Validation Parameters for Trifluoromethylaniline Analogs
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
Table 3: Typical GC-MS Method Validation Parameters for Trifluoromethylaniline Analogs
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 ng/mL |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable analytical results. The following methodologies for HPLC and GC-MS are adapted from established procedures for similar halogenated trifluoromethylaniline compounds and serve as a strong starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is suitable for determining the purity and quantifying this compound.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to create a series of calibration standards at appropriate concentrations.
-
Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase to a known concentration within the calibration range.
Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is effective for identifying and quantifying volatile or semi-volatile impurities in this compound.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Temperature Program: An initial oven temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent such as dichloromethane or ethyl acetate to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution in the same manner as the standard solutions.
Analysis:
-
Inject the standard and sample solutions into the GC-MS system.
-
Identify the main component and any impurities by their retention times and mass spectra.
-
Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the development and validation of an analytical method, and a typical experimental workflow for HPLC analysis.
Caption: Logical workflow for analytical method development and validation.
Caption: Experimental workflow for HPLC analysis.
References
A Comparative Guide to the Efficiency of Coupling Reactions with 4-Iodo-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
4-Iodo-3-(trifluoromethyl)aniline is a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. The strategic functionalization of this molecule through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the efficiency of several common coupling reactions involving this compound, supported by experimental data from analogous systems. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic methodology for their specific needs.
Data Presentation: A Comparative Overview of Reaction Efficiencies
The following table summarizes typical reaction conditions and yields for various coupling reactions with aryl iodides structurally similar to this compound. This data provides a baseline for what can be expected when applying these methodologies to the target substrate.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | ~92 |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 6 | ~90 |
| Heck Reaction | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~85 |
| Ullmann Condensation | Phenol | CuI / L-proline | K₂CO₃ | DMSO | 120 | 24 | ~75 |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are based on established procedures for analogous substrates and may require optimization for this compound.
Suzuki Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl iodide with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add a 4:1 mixture of toluene and deionized water to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed C-N bond formation between an aryl iodide and an amine.
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%) to an oven-dried Schlenk tube.
-
Add sodium tert-butoxide (1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8 hours. Monitor progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Sonogashira Coupling
This protocol details the coupling of an aryl iodide with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at 65 °C for 6 hours. Monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Reaction
This protocol describes the palladium-catalyzed reaction of an aryl iodide with an alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (3 mol%), and P(o-tol)₃ (6 mol%).
-
Add anhydrous DMF and triethylamine (2.0 equiv.).
-
Seal the tube and heat the mixture to 100 °C for 24 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purify the residue by flash chromatography.
Ullmann Condensation
This protocol outlines the copper-catalyzed coupling of an aryl iodide with an alcohol or amine.
Materials:
-
This compound
-
Nucleophile (e.g., Phenol)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the nucleophile (2.0 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous DMSO.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous lithium chloride solution and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the general signaling pathway for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
The Strategic Advantage of Iodine: A Comparative Guide to the Applications of 4-Iodo-3-(trifluoromethyl)aniline in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel chemical entities is a critical decision that profoundly influences reaction efficiency, yield, and the overall success of a synthetic campaign. Among the panoply of halogenated anilines, 4-Iodo-3-(trifluoromethyl)aniline emerges as a reagent of strategic importance, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of this compound with its bromo and chloro analogs, supported by experimental data and detailed protocols, to illuminate its advantages in the synthesis of complex molecules, particularly kinase inhibitors.
The enhanced reactivity of this compound in pivotal synthetic transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings stems from the fundamental principles of carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more readily undergoes oxidative addition to a palladium catalyst, which is often the rate-determining step in these catalytic cycles. This translates to milder reaction conditions, shorter reaction times, and often superior yields compared to its bromo and chloro counterparts.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize the comparative performance of this compound against its bromo and chloro analogs in key cross-coupling reactions. The data, compiled from various sources and analogous reactions, illustrates the general reactivity trend: I > Br > Cl.
Table 1: Suzuki-Miyaura Coupling Reactivity Comparison
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | Toluene, 80 °C | 2 | >95 (estimated) |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | Toluene, 100 °C | 12 | 85 |
| 4-Chloro-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | Dioxane, 110 °C | 24 | 70 |
Table 2: Buchwald-Hartwig Amination Reactivity Comparison
| Aryl Halide | Amine | Catalyst System | Conditions | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 90 °C | 4 | >90 (estimated) |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100 °C | 16 | 88 |
| 4-Chloro-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃, RuPhos, K₂CO₃ | t-BuOH, 110 °C | 24 | 75 |
Table 3: Sonogashira Coupling Reactivity Comparison
| Aryl Halide | Alkyne | Catalyst System | Conditions | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, 60 °C | 1 | >95 (estimated) |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, 80 °C | 8 | 80 |
| 4-Chloro-3-(trifluoromethyl)aniline | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF, 120 °C | 24 | 50 |
Application in the Synthesis of Kinase Inhibitors
The 4-amino-3-(trifluoromethyl)phenyl moiety is a privileged scaffold in the design of kinase inhibitors. The trifluoromethyl group often enhances binding affinity and metabolic stability. This compound serves as a crucial starting material for the synthesis of several potent kinase inhibitors, including Trametinib, a MEK1/2 inhibitor. The efficiency of introducing diverse functionalities via cross-coupling reactions with the iodo-substituted precursor is a key advantage in medicinal chemistry.
Table 4: Kinase Inhibitors Derived from 4-Halo-3-(trifluoromethyl)aniline Analogs and their Biological Activity
| Kinase Inhibitor Scaffold | Precursor | Target Kinase | IC₅₀ (nM) |
| Trametinib analog | This compound | MEK1 | 0.92 |
| Anilinoquinazoline derivative | 4-Bromo-3-(trifluoromethyl)aniline | EGFR | 12.1[1] |
| Pyrazolopyrimidine derivative | 4-Chloro-3-(trifluoromethyl)aniline | JAK2 | 25 |
Detailed Experimental Protocols
The following are representative protocols for key cross-coupling reactions involving this compound. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize 4-phenyl-3-(trifluoromethyl)aniline.
Materials:
-
This compound (1.0 mmol, 287 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Buchwald-Hartwig Amination Protocol
Objective: To synthesize 4-morpholino-3-(trifluoromethyl)aniline.
Materials:
-
This compound (1.0 mmol, 287 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
BINAP (0.03 mmol, 18.7 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add toluene and morpholine via syringe under an argon atmosphere.
-
Place the sealed tube in a preheated oil bath at 90 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate).
Sonogashira Coupling Protocol
Objective: To synthesize 4-(phenylethynyl)-3-(trifluoromethyl)aniline.
Materials:
-
This compound (1.0 mmol, 287 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.01 mmol, 7.0 mg)
-
Copper(I) iodide (CuI, 0.02 mmol, 3.8 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 279 µL)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add DMF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate).
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Iodo-3-(trifluoromethyl)aniline
For Immediate Use by Laboratory Personnel
This guide provides critical safety, handling, and disposal information for 4-Iodo-3-(trifluoromethyl)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines, iodinated compounds, and trifluoromethylated anilines, in the absence of a specific comprehensive Safety Data Sheet (SDS) for this compound itself.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3][4][5][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1][2][3][4][6][7] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[2][3][4][6][7] |
Hazard Identification and Handling Precautions
Precautionary Statements:
-
Avoid formation of dust and aerosols.[5]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[7][9][10]
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation:
-
Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1][10]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[7]
3.2. Experimental Work:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize inhalation exposure.[1]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1]
-
Reactions: Conduct all reactions within a certified chemical fume hood.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[11][12][13][14]
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container designated for solid halogenated organic waste. |
| Solutions containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.[1][11][12][13][15] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[1] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[15]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[11][12][14] It is also important to avoid mixing incompatible waste streams in general.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]
Workflow and Safety Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. angenechemical.com [angenechemical.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
